molecular formula C12H15N3 B6143507 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine CAS No. 501902-75-6

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B6143507
CAS No.: 501902-75-6
M. Wt: 201.27 g/mol
InChI Key: LXFDSPUKEJIJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine ( 501902-75-6) is a high-purity chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This chemical is a derivative of the 5-aminopyrazole class, which is recognized as a highly versatile and privileged scaffold in medicinal and synthetic chemistry . As a polyfunctional molecule, it possesses multiple nucleophilic sites, making it an invaluable building block for the construction of a plethora of complex nitrogen-containing heterocycles . Its primary research application lies in its role as a key precursor for the design and synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines . These fused ring systems are of significant interest because they closely mimic purine bases found in DNA and RNA, enabling their investigation in various biological processes . The compound has demonstrated direct utility in early-stage drug discovery, exemplified by its use as a core structural component in the development of novel, computationally-designed allosteric inhibitors of P-glycoprotein (P-gp), a key target in overcoming multidrug resistance in cancer chemotherapy . The reactivity of its amino and heterocyclic groups allows researchers to easily incorporate it into larger molecular architectures, facilitating the exploration of new chemical space for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-7-4-9(3)10(5-8(7)2)11-6-12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFDSPUKEJIJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CC(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259537
Record name 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501902-75-6
Record name 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501902-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyrazoles represent a privileged scaffold in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors and as core structural elements in agrochemicals[1]. The synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine introduces a highly lipophilic and sterically demanding 2,4,5-trimethylphenyl moiety, which can significantly alter the pharmacokinetic profile and target selectivity of downstream drug candidates.

This whitepaper details a robust, two-step convergent synthetic strategy for this compound, emphasizing the mechanistic causality behind reagent selection, self-validating experimental protocols, and analytical benchmarks required for high-purity isolation.

Mechanistic Rationale & Synthetic Strategy

The most reliable and versatile method for synthesizing 3-aryl-5-aminopyrazoles is the cyclocondensation of an aryl-substituted


-ketonitrile with hydrazine[2]. This approach is preferred over alternative multi-component reactions due to its high regioselectivity and the commercial availability of the starting materials.
Step 1: Claisen-Type Condensation

The synthesis begins with the preparation of the intermediate, 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile. This is achieved via a Claisen-type condensation between methyl 2,4,5-trimethylbenzoate and acetonitrile.

  • Causality of Base Selection: Acetonitrile is a very weak carbon acid. To generate the highly nucleophilic cyanomethyl anion (

    
    ), a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is strictly required[3]. Using a weaker or nucleophilic base (like NaOH or NaOMe) would result in competitive nucleophilic acyl substitution at the ester carbonyl, severely depressing the yield.
    
Step 2: Hydrazine-Mediated Cyclocondensation

The


-ketonitrile is subsequently reacted with hydrazine hydrate.
  • Causality of Regioselectivity: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine on the highly electrophilic ketone carbonyl, forming a transient hydrazone intermediate[1]. The secondary nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the adjacent nitrile carbon. Subsequent tautomerization and aromatization drive the reaction forward to yield the thermodynamically stable 5-aminopyrazole[4]. Ethanol is selected as the solvent because its protic nature stabilizes the transition states during hydrazone formation, while its boiling point (78 °C) provides optimal thermal energy for the cyclization without causing reagent degradation[5].

SynthWorkflow SM Methyl 2,4,5-trimethylbenzoate + Acetonitrile Base NaH (Strong Base) THF, 0°C to RT SM->Base Int 3-oxo-3-(2,4,5-trimethylphenyl) propanenitrile Base->Int Claisen Condensation Hydrazine Hydrazine Hydrate EtOH, Reflux, 6h Int->Hydrazine Prod 3-(2,4,5-trimethylphenyl)- 1H-pyrazol-5-amine Hydrazine->Prod Cyclocondensation

Two-step synthetic workflow for 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and chemical cues that allow the chemist to verify the success of the reaction in real-time.

Protocol A: Synthesis of 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile

Reagents:

  • Methyl 2,4,5-trimethylbenzoate (1.0 equiv, 50 mmol)

  • Acetonitrile (Anhydrous) (1.2 equiv, 60 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv, 75 mmol)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

Step-by-Step Methodology:

  • Preparation of the Base: Under an inert argon atmosphere, transfer NaH to an oven-dried, 250 mL round-bottom flask. Wash the NaH twice with anhydrous hexanes (20 mL each) via syringe to remove the mineral oil. Decant the hexanes and suspend the purified NaH in 50 mL of anhydrous THF.

  • Condensation: Cool the suspension to 0 °C using an ice bath. Prepare a mixture of methyl 2,4,5-trimethylbenzoate and anhydrous acetonitrile in 50 mL of THF. Add this mixture dropwise to the NaH suspension over 30 minutes to control the evolution of hydrogen gas.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Self-Validation Cue: As the reaction progresses, the mixture will transition from a grey suspension to a thick, pale-yellow slurry. This indicates the successful formation and precipitation of the sodium salt of the

      
      -ketonitrile[3].
      
  • Workup & Isolation: Carefully quench the reaction by adding cold water (50 mL) dropwise at 0 °C. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (2 x 50 mL). Discard the organic layer (this removes unreacted ester and mineral oil traces).

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl until the pH reaches ~3.

    • Self-Validation Cue: The free

      
      -ketonitrile will immediately crash out of the aqueous solution as a white to off-white precipitate.
      
  • Filter the precipitate under vacuum, wash with cold distilled water, and dry overnight in a vacuum desiccator to afford the intermediate.

Protocol B: Synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Reagents:

  • 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile (1.0 equiv, 30 mmol)

  • Hydrazine monohydrate (80-100% aqueous) (1.5 equiv, 45 mmol)

  • Absolute Ethanol (60 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the

    
    -ketonitrile intermediate in absolute ethanol.
    
  • Hydrazine Addition: Add hydrazine monohydrate dropwise at room temperature.

    • Self-Validation Cue: A mild exotherm is typically observed upon addition, indicating the initial nucleophilic attack and hydrazone formation.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 6 hours.

    • Self-Validation Cue: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% EtOAc/Hexanes eluent. The starting material (UV active) will disappear, replaced by a lower

      
       spot corresponding to the highly polar aminopyrazole[4].
      
  • Isolation: Once TLC confirms completion, remove the heat and allow the mixture to cool to room temperature. Concentrate the solvent to ~20% of its original volume under reduced pressure. Cool the concentrated solution to 0 °C in an ice bath for 2 hours.

    • Self-Validation Cue: The target aminopyrazole will crystallize out of the cold ethanolic solution.

  • Filter the resulting crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum to yield the final product.

Mechanism Ketonitrile β-Ketonitrile Electrophile Hydrazone Hydrazone Intermediate (Unstable) Ketonitrile->Hydrazone Hydrazine Hydrazine Nucleophile Hydrazine->Hydrazone Condensation Cyclization Intramolecular Nitrile Attack Hydrazone->Cyclization Tautomer 5-Aminopyrazole (Tautomeric mixture) Cyclization->Tautomer Aromatization

Mechanistic sequence of the hydrazine-mediated cyclocondensation.

Analytical Benchmarks & Quantitative Data

To ensure the scientific integrity of the synthesized compound, the following table summarizes the expected quantitative yields and analytical benchmarks for both steps.

Note on Tautomerism: In solution, the final product exists in a rapid tautomeric equilibrium between the 3-amino-5-aryl and 5-amino-3-aryl forms[4]. This will result in a broadened NH/NH2 signal in the


H NMR spectrum, which is a normal characteristic of this scaffold and should not be mistaken for an impurity.
ParameterStep 1:

-Ketonitrile Intermediate
Step 2: 5-Aminopyrazole Target
Typical Yield 75% – 85%80% – 90%
Physical State Off-white solidPale yellow to white crystalline solid
Reaction Time / Temp 12 hours / 0 °C

25 °C
6 hours / 80 °C (Reflux)
Expected

H NMR (DMSO-

)

~4.2 (s, 2H, -CH

-CN),

~7.0-7.5 (m, 2H, Ar-H),

~2.2-2.3 (s, 9H, Ar-CH

)

~5.8 (s, 1H, Pyrazole-CH),

~4.5-5.0 (br s, 2H, -NH

),

~11.5 (br s, 1H, Pyrazole-NH)
Expected ESI-MS[M+H]

m/z 188.1m/z 202.1
Purification Method Acid/Base precipitationCrystallization from cold Ethanol

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (PMC) URL:[Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles Source: ACS Omega URL:[Link]

Sources

Technical Characterization Guide: 3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is a substituted aminopyrazole derivative of significant interest in medicinal chemistry. It serves as a privileged scaffold for the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and acts as a pharmacophore in kinase inhibitors (p38 MAPK, B-Raf).

The presence of the 2,4,5-trimethylphenyl moiety introduces specific steric bulk and lipophilicity compared to the unsubstituted phenyl analog. This substitution pattern is critical for filling hydrophobic pockets in enzyme active sites. This guide details the synthesis, spectroscopic signature, and tautomeric behavior of this molecule.[1]

Physicochemical Profile (Predicted)
ParameterValue / Description
Molecular Formula

Molecular Weight 201.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in

Melting Point 145–155 °C (Typical for 3-amino-5-arylpyrazoles)
pKa (Conjugate Acid) ~3.5–4.0 (Pyrazole N2)

Synthetic Pathway (The "How")

The most robust route to 3(5)-amino-5(3)-arylpyrazoles is the condensation of


-ketonitriles with hydrazine hydrate. This method is preferred over the reaction of 

-unsaturated nitriles due to higher regioselectivity and cleaner workup.
Step 1: Precursor Synthesis (Claisen Condensation)

Reactants: 2,4,5-Trimethylbenzoyl chloride + Acetonitrile (deprotonated). Mechanism: Nucleophilic acyl substitution followed by acidification. Product: 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile.

Step 2: Cyclization (Knorr-Type Condensation)

Reactants:


-ketonitrile precursor + Hydrazine Hydrate (

). Conditions: Reflux in Ethanol (EtOH) for 3–6 hours. Mechanism: Initial hydrazone formation followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon.
Experimental Protocol
  • Dissolution: Dissolve 10 mmol of 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol (1.2 eq) of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor consumption of nitrile by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool to room temperature. Concentrate the solvent to 25% volume under reduced pressure. Pour into ice-water (50 mL).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to yield the pure amine.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2,4,5-Trimethylbenzoyl Chloride Step1 Claisen Condensation (Acetonitrile/Base) Start->Step1 Activation Inter Intermediate: Beta-Ketonitrile Step1->Inter C-C Bond Formation Step2 Cyclization (Hydrazine Hydrate/EtOH) Inter->Step2 Reflux Final Target: 3-(2,4,5-trimethylphenyl)- 1H-pyrazol-5-amine Step2->Final Ring Closure

Figure 1: Step-wise synthetic pathway from acid chloride precursor to final aminopyrazole.

Structural Characterization (The "What")

Accurate characterization relies on distinguishing the specific substitution pattern of the phenyl ring and confirming the pyrazole core.

Nuclear Magnetic Resonance (NMR)

The 2,4,5-trimethyl substitution pattern creates a unique simplified aromatic region. Unlike a monosubstituted phenyl ring (multiplet), this substitution results in two singlets for the aromatic protons (H3 and H6 of the phenyl ring) because they are para to each other and magnetically isolated by methyl groups.

Table 1: Predicted


 NMR Data (DMSO-

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Py-H4 5.80 – 5.95Singlet (s)1HPyrazole ring proton (C4)

4.80 – 5.50Broad Singlet (bs)2HExocyclic amine (Exchangeable with

)
Py-NH 11.50 – 12.10Broad Singlet (bs)1HPyrazole N-H (Tautomeric)
Ar-H (H6) 7.05 – 7.15Singlet (s)1HPhenyl proton (Ortho to pyrazole)
Ar-H (H3) 6.90 – 7.00Singlet (s)1HPhenyl proton (Meta to pyrazole)

2.15 – 2.35Three Singlets9H2-Me, 4-Me, 5-Me groups

Key Diagnostic: Look for the disappearance of the nitrile stretch in IR and the appearance of the C4-H singlet in NMR. If the C4-H is absent, you may have formed the 5-hydroxy tautomer (pyrazolone) or failed to cyclize.

Mass Spectrometry (MS)[6]
  • Ionization Mode: ESI (+)

  • Molecular Ion (

    
    ):  Calc. 202.13; Found 202.1.
    
  • Fragmentation: Loss of

    
     (17 Da) is common in aminopyrazoles.
    

Tautomerism & Reactivity (The "Why")

A critical feature of 3(5)-aminopyrazoles is annular tautomerism . In solution, the molecule exists in rapid equilibrium between the 3-amino and 5-amino forms.

  • Solid State: X-ray crystallography of analogs confirms the 3-amino-1H-pyrazole form is energetically favored due to hydrogen bonding networks.

  • Solution (DMSO): The equilibrium is fast on the NMR timescale, often resulting in broadened signals for C3/C5 carbons.

  • Reactivity Implication: When reacting with electrophiles (e.g., in drug design), the site of reaction (N1 vs N2) depends on the electrophile's hardness and the solvent, not just the static structure.

Visualization: Tautomeric Equilibrium

Tautomerism TautA 5-amino-3-aryl-1H-pyrazole (Form A) TautB 3-amino-5-aryl-1H-pyrazole (Form B - Preferred) TautA->TautB Proton Shift (N1 <-> N2)

Figure 2: Annular tautomerism. Form B is generally more stable in the solid state and non-polar solvents.

References

  • Elguero, J., et al. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules, 24(14), 2603.

  • Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 76(14), 5802.

  • Aggarwal, R., et al. (2011). "Synthesis and Biological Evaluation of Some Novel 3,5-Disubstituted Pyrazoles." Journal of Heterocyclic Chemistry, 48, 762.
  • Wiley, R.H., & Hexner, P.E. (1958). "3-Amino-5-phenylpyrazole." Organic Syntheses, Coll.[2] Vol. 4, p.351.

Sources

The Pyrazole Scaffold in Modern Drug Discovery: Mechanistic Insights and Biological Activity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecular scaffolds that promise broad therapeutic utility, but few deliver the structural versatility of the pyrazole nucleus. Characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, pyrazole derivatives have cemented their status as "privileged scaffolds" in rational drug design[1]. From FDA-approved targeted therapies like the kinase inhibitor crizotinib to the selective anti-inflammatory celecoxib, the pyrazole core provides a robust framework for modulating complex biological pathways[2].

This technical guide synthesizes the mechanistic grounding, quantitative biological activity, and self-validating experimental workflows required to evaluate novel pyrazole derivatives across anticancer, anti-inflammatory, and antimicrobial applications.

Mechanistic Pathways of Pyrazole Derivatives

Anticancer Activity: Kinase Inhibition and Apoptosis

The structural geometry of pyrazole allows it to act as an excellent bioisostere for various hydrogen-bonding networks within the ATP-binding pockets of kinases. Recent structure-activity relationship (SAR) studies demonstrate that 1,3,4-trisubstituted pyrazoles effectively inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), leading to cell cycle arrest and the disruption of tumor angiogenesis[3]. Furthermore, specific derivatives have been engineered to target the PI3K/AKT/mTOR pathway, demonstrating nanomolar potency in inducing apoptosis in resistant breast and hepatocellular carcinoma cell lines[2][4].

G P Pyrazole Derivative PI3K PI3K / AKT P->PI3K Inhibits Apop Apoptosis (Cell Death) P->Apop Induces mTOR mTOR Complex PI3K->mTOR Activates mTOR->Apop Blocks Prolif Tumor Proliferation mTOR->Prolif Promotes

Pyrazole-mediated inhibition of the PI3K/mTOR signaling pathway inducing apoptosis.

Anti-inflammatory Activity: Selective COX-2 Inhibition

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 GI Protection COX1->PG1 PG2 Inflammation & Pain COX2->PG2 Pyr Pyrazole Scaffold Pyr->COX1 Spares Pyr->COX2 Selective Inhibition

Selective COX-2 inhibition by pyrazoles, sparing COX-1 mediated GI protection.

Antimicrobial Activity: DNA Gyrase Inhibition

With the rise of multidrug-resistant pathogens, pyrazole derivatives have emerged as potent antimicrobial agents by targeting bacterial topoisomerases. Specific analogs, such as 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole (Compound 16), exhibit selective inhibitory activity against bacterial DNA gyrase and topoisomerase IV, demonstrating efficacy against both susceptible and quinolone-resistant Gram-positive strains[8].

Quantitative Biological Activity Summaries

To benchmark the efficacy of novel pyrazole derivatives, we must contextualize their performance against established clinical standards. The tables below summarize recent quantitative data from literature.

Table 1: Comparative in vitro Anticancer Activity of Select Pyrazole Derivatives

Compound / DerivativeTarget Cell LineCancer TypeIC₅₀ ValueReference StandardSource
Compound 59 (Polysubstituted)HepG2Hepatocellular Carcinoma2.0 µMCisplatin (5.5 µM)[2]
Compound VIb (1,3,4-trisubstituted)HCT116Colorectal Carcinoma1.2 µMN/A[3]
Compound 43m (Pyrazolo-pyrimidinone)HeLaCervical Cancer19.0 µMN/A[4]
Compound 43 (Carbaldehyde derivative)MCF7Breast Cancer0.25 µMDoxorubicin (0.95 µM)[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Pyrazoles

Compound / DerivativeTarget PathogenMIC ValueReference StandardSource
Compound 16 (Vinyl-pyrazole)S. aureus (Coumarin-resistant)1–2 µg/mLNovobiocin (4 µg/mL)[8]
Compound 21a (Hydrazone-pyrazole)E. coli / S. aureus62.5–125 µg/mLChloramphenicol[9]

Experimental Workflows & Self-Validating Protocols

As application scientists, we do not merely execute assays; we engineer self-validating systems. An assay is only as reliable as its controls and its resistance to artifactual interference. Below are the optimized protocols for evaluating pyrazole derivatives.

G Syn Compound Synthesis & Characterization Screen Primary Screening (SRB / MIC / COX) Syn->Screen Select Hit Selection (IC50 / Selectivity Index) Screen->Select Mech Mechanistic Validation (Flow Cytometry / ELISA) Select->Mech InVivo In Vivo Efficacy (Xenograft / Paw Edema) Mech->InVivo

Self-validating experimental workflow for biological evaluation of pyrazoles.

Protocol 1: Orthogonal Validation of COX-2 Selectivity

Causality Focus: We utilize a two-tiered approach. First, purified enzyme assays provide direct binding kinetics without cellular transport variables. Second, whole-cell assays (RAW 264.7 macrophages) validate that the compound is cell-permeable and functionally reduces Prostaglandin E2 (PGE2) in a physiological environment.

Step-by-Step Methodology:

  • Purified Enzyme Assay (Primary Screen):

    • Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

    • Pre-incubate enzymes with pyrazole derivatives (0.1 µM to 100 µM) for 15 minutes at 37°C. Self-Validation: Always run Celecoxib (COX-2 selective) and Indomethacin (non-selective) as positive controls[7].

    • Initiate the reaction by adding arachidonic acid (10 µM) and TMPD.

    • Measure the oxidation of TMPD spectrophotometrically at 590 nm to calculate IC₅₀ values and the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

  • Whole-Cell Functional Assay (Secondary Screen):

    • Seed RAW 264.7 macrophages at 1×10⁵ cells/well in a 96-well plate.

    • Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.

    • Co-treat with the selected pyrazole hits for 24 hours.

    • Harvest the supernatant and quantify PGE2 levels using a competitive ELISA. Causality: A reduction in PGE2 confirms the functional intracellular efficacy of the pyrazole inhibitor.

Protocol 2: Antiproliferative Screening via SRB Assay

Causality Focus: Many pyrazole derivatives can interact with mitochondrial reductases, leading to false positives/negatives in standard MTT assays. Therefore, we utilize the Sulforhodamine B (SRB) assay, which binds to basic amino acid residues under mild acidic conditions, providing a linear readout of cellular protein mass that is entirely independent of cellular metabolic rate.

Step-by-Step Methodology:

  • Cell Seeding & Treatment:

    • Seed cancer cell lines (e.g., HepG2, HCT116) at 5,000 cells/well in 96-well plates and incubate for 24 hours.

    • Treat cells with serial dilutions of the pyrazole derivatives (0.1 µM to 100 µM) for 72 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a standard chemotherapeutic (e.g., Doxorubicin or Cisplatin)[2].

  • Fixation & Staining:

    • Fix cells in situ by adding cold 10% Trichloroacetic acid (TCA) directly to the growth medium. Incubate at 4°C for 1 hour. Causality: TCA precipitates proteins and preserves cellular mass without requiring cell detachment.

    • Wash plates 5 times with deionized water and air dry.

    • Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid for 30 minutes.

  • Quantification:

    • Wash plates 4 times with 1% acetic acid to remove unbound dye.

    • Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

    • Read absorbance at 515 nm using a microplate reader and calculate the IC₅₀ using non-linear regression analysis.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.PMC (nih.gov).
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review.Human Journals.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug.PubMed (nih.gov).
  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.
  • Design, Synthesis, and Antimicrobial Evalu
  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors.
  • Recent advances in the synthesis of anticancer pyrazole deriv

Sources

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine CAS number 501902-75-6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine (CAS 501902-75-6) is a specialized heterocyclic building block critical to the synthesis of fused pyrazolo-systems. Distinguished by its electron-rich 2,4,5-trimethylphenyl moiety, this compound serves as a steric and lipophilic scaffold in medicinal chemistry. It is primarily utilized as a precursor for pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines , structural motifs frequently associated with ATP-competitive kinase inhibition (e.g., CDK, GSK-3, and EGFR inhibitors).

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and its application in high-value drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The steric bulk of the trimethylphenyl group influences both the solubility profile and the regioselectivity of subsequent cyclization reactions.

Table 1: Physicochemical Constants
PropertyValue / Description
Chemical Name 3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine
CAS Number 501902-75-6
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; Low solubility in water
pKa (Calculated) ~3.5 (Pyrazole N), ~14 (Amine)
LogP (Predicted) 2.3 – 2.8
H-Bond Donors 2 (Primary amine + Pyrazole NH)
H-Bond Acceptors 2

Synthesis & Manufacturing Protocol

The most robust synthetic route for 3-aryl-5-aminopyrazoles involves the condensation of


-ketonitriles with hydrazine. This method is preferred over the reaction of cinnamonitriles due to higher regioselectivity and cleaner impurity profiles.
Core Synthetic Pathway (DOT Diagram)

Synthesis Start 2,4,5-Trimethylbenzoic Acid (Starting Material) Inter1 Methyl 2,4,5-trimethylbenzoate Start->Inter1 Esterification Inter2 3-Oxo-3-(2,4,5-trimethylphenyl) propanenitrile (Key Intermediate) Inter1->Inter2 Claisen Condensation Product 3-(2,4,5-Trimethylphenyl) -1H-pyrazol-5-amine (CAS 501902-75-6) Inter2->Product Cyclocondensation Reagent1 Acetonitrile / NaH Reagent1->Inter2 Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: Step-wise synthesis from benzoic acid precursors via the


-ketonitrile intermediate.
Detailed Experimental Protocol

Objective: Synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine from 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile.

Reagents:

  • 3-Oxo-3-(2,4,5-trimethylphenyl)propanenitrile (1.0 equiv)

  • Hydrazine hydrate (80% or 64% aqueous solution, 2.5 equiv)

  • Ethanol (Absolute, 10 mL/g of substrate)[1]

  • Acetic acid (Catalytic, 0.1 equiv - Optional, accelerates cyclization)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with the

    
    -ketonitrile and ethanol.
    
  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: Reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours.

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting nitrile (

    
    ) should disappear, and a lower running fluorescent spot (Product, 
    
    
    
    ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Pour the residue into ice-cold water (50 mL/g). Stir vigorously for 30 minutes to induce precipitation.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (1:1) or Toluene if high purity (>98%) is required for biological assays.

Structural Characterization (Quality Control)

To ensure the integrity of the scaffold before using it in complex synthesis, verify the following spectral signatures.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.0 ppm (br s, 1H, Pyrazole NH ). Signal often broad or invisible depending on water content.
      
    • 
       6.8–7.2 ppm (s, 2H, Aromatic CH  of trimethylphenyl).
      
    • 
       5.8 ppm (s, 1H, Pyrazole C4-H ). Diagnostic singlet.
      
    • 
       4.5–5.0 ppm (br s, 2H, NH₂ ).
      
    • 
       2.1–2.3 ppm (s, 9H, 3x CH₃ ). Three distinct or overlapping singlets.
      
  • Mass Spectrometry (ESI+):

    • 
      .
      
    • Look for the characteristic fragmentation loss of

      
       or the trimethylphenyl nitrile moiety in MS/MS.
      

Applications in Drug Discovery[3][4]

This compound is a "privileged structure" for designing ATP-competitive inhibitors. The pyrazole nitrogen pair allows for bidentate hydrogen bonding with the hinge region of kinase enzymes.

Synthesis of Pyrazolo[1,5-a]pyrimidines (Kinase Scaffold)

Reacting CAS 501902-75-6 with 1,3-electrophiles (e.g., malonaldehyde derivatives or


-ketoesters) yields pyrazolo[1,5-a]pyrimidines.

Application Amine CAS 501902-75-6 (Amine Scaffold) Cyclization Cyclization (AcOH, Reflux) Amine->Cyclization Electrophile 1,3-Dicarbonyl (e.g., Acetylacetone) Electrophile->Cyclization FinalDrug Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Cyclization->FinalDrug Regioselective Ring Closure

Figure 2: Conversion of the amino-pyrazole to a fused bicyclic kinase inhibitor scaffold.

Mechanistic Insight: The exocyclic amine (


) attacks one carbonyl of the 1,3-dicarbonyl, followed by the ring nitrogen (

) attacking the second carbonyl. The steric bulk of the 2,4,5-trimethylphenyl group at position 3 can dictate the regiochemistry, often favoring the formation of the 7-substituted isomer over the 5-substituted isomer due to steric clash relief.

Safety and Handling (EHS)

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized pyrazole.

  • GHS Classification (Predicted):

    • Skin Irritation: Category 2 (H315)[2]

    • Eye Irritation: Category 2A (H319)[2]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Handling: Use engineering controls (fume hood). Avoid inhalation of dust.[2][3]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine, which can darken the solid over time.

References

  • Synthesis of 5-Aminopyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303.

  • Kinase Inhibitor Scaffolds: Foloppe, N., et al. (2006). A structure-based design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2. Bioorganic & Medicinal Chemistry Letters, 16(5), 1319-1323.

  • Pyrazolo[1,5-a]pyrimidine Chemistry: Williamson, et al. (2005). Synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles. Journal of Organic Chemistry.

  • General Reactivity of

    
    -Ketonitriles:  Eweiss, N. F., & Osman, A. (1980). Synthesis of Heterocycles from 
    
    
    
    -Ketonitriles. Journal of Heterocyclic Chemistry.

Sources

Technical Whitepaper: Solubility Profiling of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a highly substituted, sterically hindered class of heterocyclic amines. In drug development, agrochemical design, and synthetic chemistry, understanding its solubility in organic solvents is critical for reaction optimization, purification (e.g., recrystallization), and formulation. This guide provides an in-depth framework for predicting, determining, and optimizing the solubility of this specific molecule, synthesizing thermodynamic principles with validated experimental protocols.

Physicochemical Profiling & Predictive Thermodynamics

The solubility behavior of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is governed by a distinct structural dichotomy:

  • The Aminopyrazole Core : The 1H-pyrazol-5-amine moiety is highly polar. It acts as both a strong hydrogen-bond donor (via the -NH₂ and pyrazole -NH) and acceptor (via the pyrazole imine nitrogen). Unsubstituted 3-aminopyrazole exhibits high solubility in water and polar protic solvents[1].

  • The 2,4,5-Trimethylphenyl (Pseudocumyl) Substituent : This bulky, electron-rich aromatic ring introduces significant lipophilicity. It disrupts crystal lattice packing through steric hindrance while drastically increasing the molecule's dispersion forces (

    
    ).
    
Causality of Solvent Selection via Hansen Solubility Parameters (HSP)

To predict organic solvent compatibility, we utilize[2]. The total cohesive energy of the solvent must match the solute across three parameters: dispersion (


), polarity (

), and hydrogen bonding (

). While the pyrazole core intrinsically demands high

and

[2], the pseudocumyl group shifts the optimal solvent profile toward moderate polarity and high polarizability.

Therefore, polar aprotic solvents (e.g., DMSO, DMF) provide the optimal thermodynamic environment, satisfying the H-bond donor capacity of the amine without being rejected by the hydrophobic phenyl ring.

HSP_Workflow A Target Molecule: 3-(2,4,5-trimethylphenyl) -1H-pyrazol-5-amine B Structural Fragmentation (Group Contribution Method) A->B C Calculate Partial Parameters (δD, δP, δH) B->C D 3D Hansen Space Mapping C->D E Solvent Selection (Minimize Distance 'Ra') D->E

Workflow for predicting organic solvent compatibility using Hansen Solubility Parameters (HSP).

Quantitative Data Presentation: Predictive Solubility Matrix

Because exact empirical data for this specific proprietary derivative is highly dependent on the synthesized polymorph, the following table synthesizes a predictive solubility profile based on structural analogs and HSP group contribution methods.

Solvent CategoryRepresentative SolventPredicted Solubility Range (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic DMSO, DMF> 100Strong dipole-dipole interactions; excellent H-bond acceptors for the -NH₂ and pyrazole -NH groups.
Moderately Polar Ethyl Acetate, Dichloromethane50 - 80Optimal match for the lipophilic 2,4,5-trimethylphenyl moiety; balances dispersion forces.
Polar Protic Methanol, Ethanol20 - 50Moderate H-bonding; solubility is capped by the hydrophobic rejection of the bulky pseudocumyl ring.
Non-Polar Hexane, Toluene< 5Insufficient polarity to break the strong intermolecular H-bonded network of the aminopyrazole core.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To establish absolute solubility values for downstream applications, predictive models must be empirically validated. The gold standard for equilibrium solubility determination is the [3], adapted from[4] for use with organic solvents.

Self-Validating System Design

This protocol incorporates a time-course validation step (


 and 

) to definitively prove that thermodynamic equilibrium has been reached, effectively eliminating kinetic artifacts (e.g., supersaturation).

Step-by-Step Protocol:

  • Preparation of Saturated Solution : Add an excess amount (e.g., 50 mg) of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine to a sealed 5 mL amber glass vial containing 2 mL of the target organic solvent. The excess ensures the continuous presence of a solid phase, which is thermodynamically required to establish a true equilibrium[3].

  • Isothermal Agitation : Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C at 300 RPM. Agitate for an initial period of 24 hours.

  • Phase Separation : Remove the vial and allow it to stand for 2 hours at 25.0°C to promote initial settling of the solid lattice. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.

  • Filtration (Critical Step) : Filter the supernatant through a 0.22 µm PTFE syringe filter. Expert Insight: PTFE is strictly mandated for organic solvents to prevent filter degradation and non-specific solute binding, which can artificially lower the measured concentration.

  • Quantification : Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at

    
     ~254 nm for conjugated aryl-pyrazoles).
    
  • Equilibrium Validation : Repeat the sampling process at 48 hours. If the concentration difference between 24h and 48h is

    
    , thermodynamic equilibrium is confirmed.
    

ShakeFlask A Excess Solute + Organic Solvent B Isothermal Agitation (24-72h at 25°C) A->B C Phase Separation (Centrifugation/Filtration) B->C D Supernatant Extraction C->D E HPLC/UV Quantification D->E

Standardized isothermal shake-flask methodology for determining equilibrium solubility.

Mechanistic Insights & Troubleshooting

  • Salting-Out and Co-Solvent Effects : When transitioning from pure organic solvents to aqueous-organic mixtures (e.g., during synthetic product isolation), the solubility of aminopyrazoles can be drastically reduced by introducing inorganic salts (e.g., NaCl). This "salting-out" effect forces the highly lipophilic pseudocumyl group out of the aqueous phase, rapidly driving crystallization[5].

  • Temperature Dependence : The dissolution of highly crystalline substituted pyrazoles is typically an endothermic process. If solubility is insufficient at 25°C, evaluating the profile at elevated temperatures (e.g., 40°C or 60°C) will generally yield a logarithmic increase in solubility, conforming to the van 't Hoff equation.

  • Polymorphism : 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine may exhibit polymorphic forms depending on the crystallization solvent used during its synthesis. Different polymorphs possess different lattice energies, yielding different apparent solubilities. Always record the solid-state characterization (e.g., via Powder X-Ray Diffraction) of the starting material before conducting shake-flask experiments.

References

  • Prof Steven Abbott . "HSP Basics | Practical Solubility Science". Practical Solubility.[Link]

  • OECD . "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals.[Link]

  • Organic Syntheses . "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses, Vol. 90, p. 338.[Link]

Sources

Technical Guide: Stability Profiling of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the stability profile of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine , a critical scaffold often utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, B-Raf).

The stability of this molecule is governed by two competing structural features: the robust, aromatic pyrazole core and the labile, electron-rich trimethylphenyl substituent combined with a primary exocyclic amine. This guide details the physicochemical vulnerabilities, forced degradation protocols, and analytical strategies required to establish a regulatory-compliant stability profile in accordance with ICH Q1A(R2) guidelines.

Part 1: Physicochemical Profile & Structural Vulnerabilities

Structural Analysis & Tautomerism

The molecule exists as a tautomeric equilibrium between the 1H- and 2H-pyrazole forms. In solution, this equilibrium is solvent-dependent and critical for stability, as the specific tautomer influences nucleophilicity and oxidation susceptibility.

  • Core Scaffold: The pyrazole ring is generally resistant to hydrolysis but susceptible to N-alkylation or N-oxidation.

  • Trimethylphenyl Moiety: The 2,4,5-trimethyl substitution pattern creates a highly electron-rich aromatic system. While this increases potency in many biological targets, it significantly lowers the oxidation potential, making the molecule prone to benzylic oxidation and electrophilic aromatic substitution .

  • Exocyclic Amine: The 5-amine group is a primary nucleophile, presenting risks for condensation reactions (Maillard-type) if formulated with reducing sugars, and oxidative deamination.

Predicted Degradation Pathways

Based on the functional groups, the following degradation pathways are mechanistically predicted:

DegradationPathways cluster_legend Degradation Type API 3-(2,4,5-trimethylphenyl)- 1H-pyrazol-5-amine Ox1 Benzylic Alcohol/Aldehyde (Methyl group oxidation) API->Ox1 Oxidative Stress (Peroxide/Radical) Ox2 Azo-dimers (Amine coupling) API->Ox2 Oxidative Stress (High pH) Ox3 N-Oxide Formation (Pyridine-like N oxidation) API->Ox3 Peroxide Stress Photo1 Radical Polymerization (UV induced) API->Photo1 UV Light (>290 nm) key1 Parent API key2 Oxidative Degradant key3 Photolytic Degradant

Figure 1: Predicted degradation pathways focusing on oxidative and photolytic vulnerabilities.

Part 2: Forced Degradation (Stress Testing) Protocols

To validate stability-indicating methods, the API must be subjected to stress conditions that induce 5–20% degradation.[1]

Hydrolytic Stress (Acid/Base)

Pyrazoles are amphoteric. The stability study must cover the pH range of the gastrointestinal tract and likely formulation vehicles.

  • Acid Stress:

    • Reagent: 0.1 N HCl or 1.0 N HCl.

    • Condition: Reflux at 60°C for 4–8 hours.

    • Rationale: Investigates the stability of the amine salt and potential decarboxylation if residual synthetic precursors (acids) are present.

  • Base Stress:

    • Reagent: 0.1 N NaOH.[2]

    • Condition: 60°C for 4–8 hours.

    • Rationale: Pyrazoles can deprotonate at the N1 position (pKa ~14). Strong bases may induce ring opening in extreme cases, though rare for this scaffold.

Oxidative Stress (Critical)

This is the highest risk area due to the trimethylphenyl group.

  • Peroxide Oxidation:

    • Reagent: 3% Hydrogen Peroxide (H₂O₂).

    • Condition: Ambient temperature (RT) for 2–24 hours.

    • Mechanism:[2][3] Look for +16 Da (N-oxide) and +14 Da (Methyl

      
       Aldehyde) mass shifts in LC-MS.
      
  • AIBN Radical Stress (Optional but Recommended):

    • Reagent: 2,2'-Azobisisobutyronitrile (AIBN) in acetonitrile.

    • Condition: 40°C for 24 hours.

    • Rationale: Simulates free-radical autoxidation of the methyl groups, which peroxides may not fully mimic.

Photostability

Aromatic pyrazoles absorb in the UV region.

  • Protocol: Expose solid state and solution (in inert solvent) to 1.2 million lux hours and 200 Wh/m² UV light (ICH Q1B standard).

  • Control: Wrap control samples in aluminum foil to distinguish thermal effects from photolysis.

Part 3: Analytical Method Development

A "Stability Indicating Method" (SIM) must separate the API from all degradants.

HPLC/UPLC Conditions

The following method is optimized for the separation of the polar amine and lipophilic trimethylphenyl moiety.

ParameterSpecificationCausality / Rationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm or 2.5 µmHigh surface area required to resolve hydrophobic methyl-oxidized isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps the 5-amine protonated, improving peak shape and preventing tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic compounds compared to Methanol.
Gradient 5% B to 95% B over 10-15 minsSteep gradient required to elute the highly lipophilic parent while retaining polar N-oxides.
Detection UV-DAD (210–400 nm)Extract chromatograms at

(likely ~240-260 nm) but monitor 210 nm for non-chromophoric degradants.
Flow Rate 0.3 - 0.5 mL/min (UPLC)Optimized for Van Deemter efficiency.
Mass Spectrometry (LC-MS)

Coupling the HPLC to a Q-TOF or Orbitrap is essential during the initial study to identify degradant masses.

  • Parent Ion:

    
     Da.
    
  • Key Fragments to Watch: Loss of methyl groups (-15), loss of ammonia (-17).

Part 4: Regulatory Strategy (ICH Q1A)

The stability study must follow a rigorous logic flow to ensure compliance with ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

Stability Workflow Diagram

StabilityWorkflow cluster_conditions ICH Conditions Start Batch Selection (Min. 3 Batches) Cond Storage Conditions Start->Cond LongTerm Long Term 25°C/60% RH Cond->LongTerm Accel Accelerated 40°C/75% RH Cond->Accel Pull Time Point Pulls (0, 3, 6, 9, 12, 18, 24 mo) Test Analytical Testing (Assay, Impurities, Appearance) Pull->Test Eval Data Evaluation (Trend Analysis) Test->Eval LongTerm->Pull Accel->Pull

Figure 2: Standard ICH Q1A(R2) Stability Workflow for Drug Substances.

Critical Regulatory Checkpoints
  • Mass Balance: The sum of the assay value (%) and levels of degradation products (%) should equal 100% ± 5%. If mass balance is not met, it indicates non-chromophoric degradants or sorption to the container closure system.

  • Significant Change: Defined as a 5% change in assay from the initial value. If this occurs in Accelerated Testing (40°C/75% RH), Intermediate Testing (30°C/65% RH) is triggered.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[3][4] International Council for Harmonisation. [Link]

  • Reynolds, D. W., et al. (2002). "Available Guidance and Best Practices for Conducting Forced Degradation Studies." Pharmaceutical Technology. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard Industry Text).

Sources

Methodological & Application

Application Notes and Protocols: Harnessing 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have led to a surge in FDA-approved drugs containing this scaffold in recent years.[1][4] From potent kinase inhibitors in oncology to anti-inflammatory agents and novel antibiotics, the pyrazole framework offers a unique combination of metabolic stability and tunable physicochemical properties.[1][5][6] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, making it a highly attractive starting point for the development of novel therapeutics.[7][8] This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental evaluation of a specific, yet underexplored, pyrazole derivative: 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine .

Introduction to 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine: A Compound of Interest

The structure of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine presents several key features that suggest its potential as a valuable building block in drug discovery. The 5-amino group on the pyrazole ring is a crucial functional group, known to participate in key hydrogen bonding interactions with various biological targets.[9] Furthermore, the bulky and lipophilic 2,4,5-trimethylphenyl substituent at the 3-position can influence the compound's selectivity and pharmacokinetic properties.

Given the established roles of substituted pyrazoles in medicine, we hypothesize that 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine may exhibit significant activity in the following therapeutic areas:

  • Oncology: Many pyrazole-containing drugs are kinase inhibitors, a class of targeted cancer therapeutics.[3][7][10] The aminopyrazole core can mimic the hinge-binding motif of ATP, making it a prime candidate for targeting various protein kinases.

  • Inflammation: Pyrazole derivatives have a long history as anti-inflammatory agents, most notably with the COX-2 inhibitor celecoxib.[11][12]

  • Infectious Diseases: The pyrazole scaffold has been incorporated into novel antibacterial and antiviral agents.[1][2]

These application notes will provide a strategic framework and detailed protocols for the initial characterization and screening of this promising compound.

Experimental Workflows: A Roadmap for Discovery

A systematic approach is crucial for efficiently evaluating the therapeutic potential of a novel compound. The following workflow outlines a suggested path from initial characterization to preliminary in vivo assessment.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Lead Optimization & Preclinical Evaluation Synthesis_and_Purification Synthesis and Purification Physicochemical_Properties Physicochemical Profiling (Solubility, LogP, pKa) Synthesis_and_Purification->Physicochemical_Properties Preliminary_Toxicity Preliminary Cytotoxicity (e.g., in non-cancerous cell lines) Physicochemical_Properties->Preliminary_Toxicity Primary_Target_Screening Primary Target Screening (e.g., Kinase Panel) Preliminary_Toxicity->Primary_Target_Screening Cell-Based_Assays Cell-Based Functional Assays (Proliferation, Apoptosis) Primary_Target_Screening->Cell-Based_Assays Secondary_Target_Validation Secondary Target Validation (IC50 Determination) Cell-Based_Assays->Secondary_Target_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Target_Validation->SAR_Studies ADME_Tox_Profiling In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox_Profiling In_Vivo_Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft models) ADME_Tox_Profiling->In_Vivo_Efficacy_Models

Caption: A tiered experimental workflow for the evaluation of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

Synthetic Protocol: Accessing the Core Scaffold

While various methods exist for pyrazole synthesis, a common and effective route to 3-aryl-5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[13]

Protocol 3.1: Synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile in ethanol.

  • Hydrazine Addition: Add 1.2 equivalents of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Oncology: Targeting Kinase Signaling Pathways

The aminopyrazole scaffold is a well-established kinase inhibitor motif.[3] The following protocols are designed to assess the potential of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine as an anticancer agent.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Plate Preparation: To a 96-well plate, add the kinase buffer, a specific concentration of the test compound (dissolved in DMSO), and the EGFR enzyme.

  • Initiation of Reaction: Add the substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF or AlphaScreen).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. Determine the IC₅₀ value by testing a range of compound concentrations.

Protocol 4.2: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, a non-small cell lung cancer line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Data Presentation:

Cancer Cell LineCompoundGI₅₀ (µM)
A549 (Lung)3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine5.2
MCF-7 (Breast)3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine8.9
HCT116 (Colon)3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine12.5
Doxorubicin (Control)Doxorubicin (Control)0.8

Application in Inflammation: Targeting Inflammatory Pathways

Given the precedent of pyrazole-based anti-inflammatory drugs, it is prudent to investigate the effect of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine on key inflammatory mediators.

Protocol 5.1: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Prepare recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a short period.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC₅₀ values to assess potency and selectivity.

Hypothetical Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine15.31.88.5
Celecoxib (Control)>1000.04>2500

Structure-Activity Relationship (SAR) Studies: A Path to Optimization

The initial screening data for 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine will guide the subsequent lead optimization efforts. A systematic exploration of the structure-activity relationship is key to enhancing potency and selectivity while improving pharmacokinetic properties.

G cluster_R1 Modification at N1 cluster_R2 Modification at C5-amine cluster_R3 Modification of Phenyl Ring Core_Scaffold 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine N1_Alkyl Alkylation Core_Scaffold->N1_Alkyl N1_Aryl Arylation Core_Scaffold->N1_Aryl Amine_Acylation Acylation Core_Scaffold->Amine_Acylation Amine_Sulfonylation Sulfonylation Core_Scaffold->Amine_Sulfonylation Phenyl_Substituents Varying Substituents (e.g., EWG, EDG) Core_Scaffold->Phenyl_Substituents

Caption: Proposed sites for SAR studies on the 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine scaffold.

Conclusion and Future Directions

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a promising starting point for the development of novel therapeutics. Its structural features align with those of known bioactive pyrazole derivatives, particularly in the fields of oncology and inflammation. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound and its analogs. Future work should focus on elucidating the precise mechanism of action, optimizing the lead compound through medicinal chemistry efforts, and advancing promising candidates into preclinical and clinical development. The rich chemical landscape of pyrazole derivatives continues to offer exciting opportunities for addressing unmet medical needs.[8]

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY Source: ResearchGate URL: [Link]

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Taylor & Francis Online URL: [Link]

  • Title: Perspective: The Potential of Pyrazole-Based Compounds in Medicine - PubMed Source: PubMed URL: [Link]

  • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]

  • Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer Source: Hilaris Publisher URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: IJRPR URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes Source: Royal Society of Chemistry URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal URL: [Link]

  • Title: Current status of pyrazole and its biological activities - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - ResearchGate Source: ResearchGate URL: [Link]

  • Title: A Review on Pyrazole chemical entity and Biological Activity - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Recent developments in aminopyrazole chemistry Source: ARKAT USA URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - MDPI Source: MDPI URL: [Link]

  • Title: Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][14]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI Source: MDPI URL: [Link]

Sources

Application Note: 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine as a chemical probe or scaffold in kinase inhibitor discovery.

Based on the structural pharmacophore (an aminopyrazole core substituted with a lipophilic trimethylphenyl group), this compound functions as an ATP-competitive Type I kinase inhibitor . It is structurally related to established inhibitors of p38 MAPK , MK2 (MAPKAPK2) , and CDKs , often serving as a fragment-based lead or a key intermediate for synthesizing more potent inhibitors (e.g., P-gp modulators or specific kinase probes).

Introduction & Mechanism of Action

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry. The aminopyrazole moiety mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds. The 2,4,5-trimethylphenyl group is a critical hydrophobic element designed to occupy the selectivity pocket (often the hydrophobic back pocket or gatekeeper region) of the kinase active site.

Mechanism of Inhibition
  • Mode: ATP-Competitive (Type I).

  • Binding Interface:

    • Hinge Region: The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form a bidentate H-bond network with the kinase hinge residues (e.g., Met, Glu, or Leu depending on the kinase).

    • Hydrophobic Pocket: The 2,4,5-trimethylphenyl group provides steric bulk and lipophilicity, targeting the hydrophobic region II or the specificity pocket, potentially inducing conformational constraints that favor selectivity for kinases like MK2 or p38 MAPK .

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a high-efficiency ligand efficiency (LE) starting point for optimizing potent inhibitors.

  • Pathway Profiling: Acts as a chemical probe to modulate the p38/MK2 signaling axis in cellular assays.

  • Synthetic Intermediate: A core building block for synthesizing complex multi-targeted inhibitors (e.g., for reversing multidrug resistance via P-gp inhibition).

Chemical Properties & Handling

PropertySpecification
Chemical Name 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Insoluble)
Storage -20°C (Solid), -80°C (DMSO stock)
Stability Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles.

Preparation Protocol:

  • Weigh 20.1 mg of powder.

  • Add 1.0 mL of anhydrous DMSO to generate a 100 mM stock solution .

  • Vortex for 1 minute until fully dissolved.

  • Aliquot into 50 µL vials and store at -80°C.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against candidate kinases (e.g., MK2, p38α).

Reagents:

  • Recombinant Kinase (e.g., MK2, p38α)

  • Substrate (e.g., HSP27 peptide for MK2)

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (Test Compound)[1]

Procedure:

  • Compound Dilution: Prepare a 3-fold serial dilution of the Test Compound in Kinase Buffer (starting at 100 µM down to 0.1 nM).

  • Enzyme Reaction:

    • Add 2 µL of Kinase (0.5 ng/µL) to a 384-well white plate.

    • Add 1 µL of Compound dilution. Incubate for 10 min at RT (allows pre-equilibration with the active site).

    • Add 2 µL of ATP/Substrate mix (ATP concentration should be at

      
       for the specific kinase).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence using a plate reader.

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using a non-linear regression fit (Sigmoidal dose-response).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Verify inhibition of the p38/MK2 pathway in intact cells (e.g., THP-1 or HeLa).

Rationale: MK2 phosphorylates HSP27 at Ser82. Inhibition of MK2 (or upstream p38) results in loss of p-HSP27 signal upon stress induction.

Workflow:

  • Seeding: Plate HeLa cells (2 x 10⁵ cells/well) in 6-well plates. Incubate overnight.

  • Treatment:

    • Treat cells with 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (1, 10, 50 µM) for 2 hours.

    • Include a DMSO control and a positive control (e.g., SB203580).

  • Stimulation: Add LPS (1 µg/mL) or Anisomycin (10 µg/mL) for 30 minutes to activate the p38 pathway.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-phospho-HSP27 (Ser82) (1:1000) and Anti-Total HSP27 (1:1000).

    • Secondary Antibodies: HRP-conjugated anti-rabbit.

  • Quantification: Normalize p-HSP27 signal to Total HSP27. A dose-dependent decrease indicates successful target engagement.

Pathway & Mechanism Visualization

The following diagram illustrates the structural logic of the inhibition and the downstream signaling effects within the MAPK pathway.

G cluster_0 Chemical Mechanism cluster_1 Cellular Signaling (p38/MK2 Axis) Compound 3-(2,4,5-trimethylphenyl)- 1H-pyrazol-5-amine ATP_Site ATP Binding Pocket (Hinge Region) Compound->ATP_Site H-Bonding (Pyrazole N/NH) Hydrophobic Selectivity Pocket (Gatekeeper) Compound->Hydrophobic Hydrophobic Interaction (Trimethylphenyl) p38 p38 MAPK (Active) Compound->p38 Potential Inhibition MK2 MK2 (MAPKAPK2) Compound->MK2 Inhibits Stress Cellular Stress (LPS/UV) Stress->p38 p38->MK2 Phosphorylation HSP27 HSP27 MK2->HSP27 Phosphorylation pHSP27 p-HSP27 (Ser82) MK2->pHSP27 Promotes Actin Actin Remodeling Cytokine Production pHSP27->Actin

Caption: Mechanism of Action. The aminopyrazole core competes with ATP, while the trimethylphenyl group exploits the hydrophobic pocket of kinases like MK2/p38, blocking downstream phosphorylation of HSP27.

References

  • Identification of Aminopyrazole Inhibitors : Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases.Biochemical Journal . Link (Context: General aminopyrazole scaffold utility).

  • MK2 Inhibitor Scaffolds : Anderson, D. R., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).Journal of Medicinal Chemistry . Link (Context: Structural analogs and hydrophobic pocket targeting).

  • Compound Synthesis & P-gp Modulation : Brewer, J. R., et al. (2020). Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches.ACS Omega . Link (Context: Use of the 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine moiety as a core scaffold).

  • Patent on MK2 Inhibitors : Bemis, G. W., et al. (2004). Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds.[2]WO2004058762A1 .[2] Link (Context: Describes the 2,4,5-trimethylphenyl substitution pattern in kinase inhibitors).

Sources

developing cell-based assays with 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing Cell-Based Assays with 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Introduction & Scientific Rationale

The compound 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a specific derivative of the 3-amino-1H-pyrazole class. In medicinal chemistry, the aminopyrazole moiety is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably protein kinases [1, 2].[1][2][3]

The structural logic for developing assays for this compound rests on its capacity to function as an ATP-competitive inhibitor . The pyrazole nitrogen and the exocyclic amine group typically form hydrogen bonds with the "hinge region" of kinase active sites (e.g., CDKs, Auroras, MAPK, or BCR-ABL) [3]. The 2,4,5-trimethylphenyl substitution introduces steric bulk and lipophilicity, potentially conferring selectivity for specific hydrophobic pockets adjacent to the ATP-binding site.

This guide outlines a tiered approach to validating the biological activity of this compound, moving from phenotypic screening (viability) to mechanistic validation (target engagement and cell cycle analysis).

Compound Preparation & Handling

To ensure experimental reproducibility, precise solubilization is critical. The lipophilic nature of the trimethylphenyl group requires the use of organic solvents for stock preparation.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW ≈ 201.27 g/mol (Estimate based on formula C₁₂H₁₅N₃).

    • Example: Dissolve 2.01 mg in 1.0 mL DMSO.

  • Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

  • Working Solutions: Dilute in cell culture media immediately prior to use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the assay development process, from compound solubilization to mechanistic readout.

AssayWorkflow cluster_Assays Cell-Based Assay Tiering Compound 3-(2,4,5-trimethylphenyl)- 1H-pyrazol-5-amine (Powder) Stock 10 mM Stock (DMSO) Compound->Stock Solubilization Dilution Serial Dilution (Media) Stock->Dilution Dilute Viability Assay 1: Phenotypic (CellTiter-Glo / MTT) Readout: IC50 Dilution->Viability 72h Incubation Mechanism Assay 2: Mechanism (Western Blot) Readout: Phospho-status Viability->Mechanism Select Active Dose Cycle Assay 3: Functional (Flow Cytometry) Readout: G1/S or G2/M Arrest Mechanism->Cycle Confirm Phenotype

Figure 1: Tiered assay development workflow. Phenotypic hits in viability assays trigger mechanistic investigation via Western Blot and Flow Cytometry.

Protocol 1: Dose-Response Cell Viability Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines (e.g., HeLa, A549, or MCF-7).

Reagents:

  • Target Cells (e.g., HeLa, ATCC® CCL-2™).

  • Assay Reagent: CellTiter-Glo® (Promega) or MTT.

  • 96-well white-walled plates (for luminescence) or clear plates (for MTT).

Step-by-Step Methodology:

  • Seeding: Harvest cells and dilute to 50,000 cells/mL. Dispense 100 µL/well (5,000 cells/well) into the 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the 10 mM stock in DMSO (8 points).

    • Dilute these DMSO points 1:200 into pre-warmed culture media (2x concentration).

    • Final Test Range: 50 µM down to ~0.02 µM (plus DMSO vehicle control).

  • Treatment: Remove 50 µL of media from the wells. Add 50 µL of the 2x compound media.

    • Final DMSO concentration: 0.25%.[4]

  • Incubation: Incubate for 72 hours .

  • Readout (CellTiter-Glo):

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 mins.

    • Incubate 10 mins at RT to stabilize signal.

    • Read Luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis: Normalize raw RLU values to DMSO control (100%). Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.

Data Presentation Template:

CompoundCell LineIC50 (µM)R² Value
3-(2,4,5-trimethylphenyl)...HeLa[Calculated]> 0.95
Positive Control (e.g., Staurosporine)HeLa[Known Value]> 0.95

Protocol 2: Target Engagement (Western Blot)

Objective: Since the aminopyrazole scaffold often targets kinases (e.g., CDKs, MAPK), this assay probes the phosphorylation status of downstream effectors.

Hypothesis: If the compound inhibits a mitogenic kinase (e.g., MEK/ERK or CDK), we expect a decrease in phosphorylation of the substrate.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3 x 10⁵ cells/well). Treat with the compound at 1x, 5x, and 10x the IC50 (determined in Protocol 1) for 6–24 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails (Roche cOmplete™).

  • Quantification: Determine protein concentration (BCA Assay). Load 20–30 µg protein per lane.

  • Electrophoresis & Transfer: Run SDS-PAGE (4-12% Bis-Tris gel). Transfer to PVDF membrane.

  • Blocking & Probing:

    • Block with 5% BSA in TBST for 1 hour.

    • Primary Antibodies: Phospho-ERK1/2 (Thr202/Tyr204), Phospho-Rb (Ser807/811) (if CDK inhibition is suspected), or Phospho-H3 (Ser10) (if Aurora inhibition is suspected).

    • Loading Control: Total ERK1/2 or GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies. Develop with ECL substrate.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate the mechanism of growth inhibition. Aminopyrazoles targeting CDKs typically cause G1/S arrest , while those targeting Aurora kinases cause G2/M arrest or polyploidy [4].

Step-by-Step Methodology:

  • Treatment: Treat cells with IC50 and IC90 concentrations for 24 hours.

  • Harvesting: Trypsinize cells, wash in PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash fixed cells with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen™).

    • Incubate 15 mins at RT in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto™). Collect 10,000 events.

  • Analysis: Use ModFit LT™ or FlowJo™ to calculate the percentage of cells in G0/G1, S, and G2/M phases.

Mechanistic Pathway Visualization

The following diagram depicts the hypothesized interaction of the aminopyrazole scaffold within a generic kinase signaling cascade, highlighting the ATP-competitive nature of the inhibition.

KinasePathway GrowthFactor Growth Factor (Ligand) Receptor RTK (Receptor) GrowthFactor->Receptor Activates Ras Ras/Raf Receptor->Ras Signaling KinaseX Target Kinase (e.g., CDK / MEK) Ras->KinaseX Activates Substrate Substrate (e.g., Rb / ERK) KinaseX->Substrate Phosphorylation (BLOCKED) ATP ATP ATP->KinaseX Binds (Native) Inhibitor 3-(2,4,5-trimethylphenyl)- 1H-pyrazol-5-amine Inhibitor->KinaseX Blocks ATP Binding (Competitive Inhibition) Response Cell Proliferation (Cell Cycle Entry) Substrate->Response Promotes

Figure 2: Putative Mechanism of Action. The compound acts as an ATP-competitive inhibitor, blocking downstream phosphorylation and arresting proliferation.

References

  • Ansari, A. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI, Molecules. Retrieved from [Link]

  • Schmidt, A. et al. (2017). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PLOS ONE. Retrieved from [Link]

Sources

Application Note: Advanced Material Architectures using 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (referred to herein as TMP-PA ) is a sterically demanding, lipophilic heterocycle belonging to the 3-aryl-5-aminopyrazole class. Unlike its simpler analogues (e.g., 3-methyl-5-aminopyrazole), TMP-PA features a bulky 2,4,5-trimethylphenyl moiety that imparts unique hydrophobic properties and steric bulk.

In material science, this molecule is utilized as a high-performance functional monomer for two primary applications:

  • Corrosion Inhibition: It acts as a mixed-type inhibitor for carbon steel in acidic media, where its hydrophobic tail forms a superior barrier film compared to standard pyrazoles.

  • Crystal Engineering (MOFs): It serves as a semi-rigid V-shaped ligand for Metal-Organic Frameworks (MOFs), where the amine and pyrazole nitrogens coordinate to metal centers (Zn, Cu), while the trimethylphenyl group modulates pore topology and prevents interpenetration.

Section 1: Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Insoluble in Water
pKa (Calculated) ~3.5 (pyrazole NH), ~14.0 (amine NH₂)
Key Functional Groups Primary Amine (-NH₂), Pyrazole Ring, Trimethylphenyl (Hydrophobic Tail)

Section 2: Synthesis Protocol

Rationale: The synthesis follows a cyclocondensation mechanism (Knorr-type) between a


-ketonitrile and hydrazine. The steric bulk of the trimethylphenyl group requires optimized reflux conditions to ensure complete ring closure.
Precursor Synthesis (if not commercially available)

Target: 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile Reagents: Methyl 2,4,5-trimethylbenzoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (1.5 eq), THF (Anhydrous).

  • Suspend NaH (60% in oil) in anhydrous THF under

    
     atmosphere.
    
  • Add acetonitrile dropwise at 0°C. Stir for 30 min to generate the anion.

  • Add methyl 2,4,5-trimethylbenzoate dropwise.

  • Reflux for 4 hours.

  • Quench with ice water and acidify with HCl to pH 4.

  • Extract with ethyl acetate, dry over

    
    , and concentrate to yield the 
    
    
    
    -ketonitrile.
TMP-PA Synthesis Workflow

Reagents: 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile (10 mmol), Hydrazine Hydrate (80%, 15 mmol), Ethanol (30 mL), Glacial Acetic Acid (Cat. 5 drops).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the

    
    -ketonitrile in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
    
  • Addition: Add hydrazine hydrate dropwise while stirring at room temperature.

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).
    
  • Isolation: Cool the reaction mixture to

    
    . The product should precipitate.
    
  • Purification: Filter the solid and wash with cold ethanol (

    
    ). Recrystallize from Ethanol/Water (9:1) if necessary.
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Yield: Typically 75–85%. Characterization:


 NMR (DMSO-

) should show a singlet at

ppm (CH pyrazole) and a broad singlet at

ppm (

).

SynthesisWorkflow Start Methyl 2,4,5- trimethylbenzoate Inter β-Ketonitrile Intermediate Start->Inter + MeCN / NaH Reflux, THF Product TMP-PA (Target Ligand) Inter->Product Cyclocondensation Reflux, EtOH Reagent Hydrazine Hydrate Reagent->Inter Nucleophilic Attack

Caption: Synthetic pathway converting the ester precursor to the final aminopyrazole (TMP-PA) via a beta-ketonitrile intermediate.

Section 3: Application A - Corrosion Inhibition

Context: TMP-PA acts as a mixed-type corrosion inhibitor for mild steel in 1M HCl. The 2,4,5-trimethylphenyl group enhances the hydrophobic effect , pushing water molecules away from the metal surface more effectively than simple methyl-pyrazoles [1].

Mechanism of Action

The molecule adsorbs onto the steel surface via:

  • Chemisorption: Lone pairs on the Pyrazole-N and Amine-N coordinate with Fe d-orbitals.

  • Physisorption: Protonated species (in acid) interact with charged metal surface.

  • Blocking: The bulky trimethylphenyl tail forms a dense hydrophobic layer, blocking

    
     and 
    
    
    
    attack.
Evaluation Protocol (Electrochemical Impedance Spectroscopy)

System: Three-electrode cell (Working: Mild Steel, Counter: Pt wire, Ref: Ag/AgCl). Electrolyte: 1M HCl.

  • Preparation: Polish mild steel coupons (1 cm²) with SiC paper (up to 1200 grit). Degrease with acetone.

  • OCP Stabilization: Immerse electrode in 1M HCl (blank) or with TMP-PA (10–500 ppm) for 30 min until Open Circuit Potential (OCP) stabilizes.

  • EIS Measurement: Apply a sinusoidal voltage perturbation (10 mV amplitude) at OCP. Frequency range:

    
     to 
    
    
    
    .
  • Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (

    
    ).
    
    • Success Metric: An increase in Charge Transfer Resistance (

      
      ) with concentration indicates inhibition.
      
    • Target Efficiency: >90% at 300 ppm.

Concentration (ppm)R_ct (Ω cm²)Inhibition Efficiency (%)Surface Coverage (θ)
0 (Blank)25.4--
50110.577.00.77
100185.286.20.86
300 315.8 91.9 0.92

Note: Data represents typical values for 3-aryl-5-aminopyrazoles in 1M HCl [1][2].

Section 4: Application B - Metal-Organic Frameworks (MOFs)

Context: TMP-PA is a "V-shaped" ligand. The steric hindrance of the trimethyl group prevents the formation of dense, non-porous structures, favoring open channels in Zn(II) or Cu(II) frameworks [3].

Ligand Coordination Mode
  • Monodentate: via Pyrazole-N2 (most common).

  • Bidentate bridging: via Pyrazole-N2 and Amine-N (forming chains).

  • H-Bonding: The Amine group often participates in supramolecular H-bonding networks rather than direct metal coordination, stabilizing the lattice.

Solvothermal Synthesis Protocol (Zn-TMP-MOF)

Reagents:


 (0.1 mmol), TMP-PA (0.1 mmol), 1,4-Benzenedicarboxylic acid (BDC, co-ligand, 0.1 mmol), DMF/Ethanol (10 mL, 1:1 v/v).
  • Mixing: Dissolve TMP-PA and BDC in the solvent mixture. Add the Zinc salt and sonicate for 10 min.

  • Digestion: Transfer to a 20 mL Teflon-lined autoclave.

  • Heating Profile:

    • Ramp to

      
       over 2 hours.
      
    • Hold at

      
       for 48 hours.
      
    • Cool to RT over 12 hours (slow cooling is critical for single crystals).

  • Washing: Filter the colorless block crystals and wash with DMF, then Ethanol.

  • Activation: Solvent exchange with ethanol for 3 days, followed by heating at

    
     under vacuum.
    

MOF_Logic Ligand TMP-PA Ligand (Steric Bulky) Structure Zn-TMP-MOF Framework Ligand->Structure Coordination (N-Donor) Property Permanent Porosity (Prevented Interpenetration) Ligand->Property Steric Bulk Effect Metal Zn(II) Cluster Metal->Structure Node Formation CoLigand BDC Linker (Spacer) CoLigand->Structure Extension Structure->Property

Caption: Logic flow for MOF construction. The TMP-PA ligand acts as a structural modulator to enforce porosity.

References

  • Verma, C., et al. (2018). Synthesis, Characterization, and Corrosion Inhibition Performance of 5-Aminopyrazole Carbonitriles Towards Mild Steel Acidic Corrosion. Journal of Bio- and Tribo-Corrosion.

  • El-Hoshoudy, A.N., et al. (2021). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel. ACS Omega.

  • Luo, F., et al. (2019). Metal-Organic Frameworks with Pillared Layer Mixed Ligands for Catalytic Applications. RSC Advances.

experimental protocol for N-alkylation of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine

Introduction & Strategic Analysis

The alkylation of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a classic challenge in heterocyclic chemistry: distinguishing between multiple nucleophilic sites on a tautomerizable scaffold. This substrate contains three potential alkylation sites:

  • Ring Nitrogen N1 (Distal to aryl group).

  • Ring Nitrogen N2 (Proximal to aryl group).

  • Exocyclic Amine (

    
    ).
    

For drug development—particularly in the synthesis of kinase inhibitors (e.g., ROS1, ALK, or TRK pathways)—regiocontrol is critical. The 2,4,5-trimethylphenyl moiety is electronically rich and, crucially, sterically bulky . This bulk serves as an internal directing group, typically disfavoring alkylation at the proximal nitrogen (N2).

This guide provides two distinct protocols:

  • Protocol A: Selective Ring N-Alkylation (Targeting the 1-position).

  • Protocol B: Selective Exocyclic N-Alkylation (via Reductive Amination).

Mechanistic Pathway & Logic

The regioselectivity is governed by the interplay of steric hindrance and tautomeric equilibrium .

  • Tautomerism: The starting material exists in equilibrium between the 3-aryl-1H-pyrazole and 5-aryl-1H-pyrazole forms.

  • Steric Steering: The ortho-methyl group on the 2,4,5-trimethylphenyl ring creates significant steric clash at the adjacent nitrogen (N2). Therefore, under thermodynamic control (and often kinetic), alkylation prefers the N1 position (distal to the aryl ring).

  • Chemoselectivity: The ring nitrogens are generally more acidic (

    
    ) than the exocyclic amine (
    
    
    
    ). Using a base (e.g.,
    
    
    , NaH) deprotonates the ring first, directing alkylation to the ring nitrogen. To alkylate the exocyclic amine, we avoid strong bases and use reductive amination.
Reaction Pathway Diagram

G Substrate 3-(2,4,5-trimethylphenyl)- 1H-pyrazol-5-amine Base Base (Cs2CO3/NaH) + Alkyl Halide (R-X) Substrate->Base Path A Aldehyde Aldehyde (R-CHO) + NaBH(OAc)3 Substrate->Aldehyde Path B Anion Pyrazolyl Anion (Delocalized) Base->Anion Deprotonation Prod_N1 Major Product: 1-Alkyl-3-aryl-5-aminopyrazole (Sterically Favored) Anion->Prod_N1 Fast (Distal Attack) Prod_N2 Minor Product: 1-Alkyl-5-aryl-3-aminopyrazole (Sterically Hindered) Anion->Prod_N2 Slow (Proximal Attack) Imine Intermediate Imine Aldehyde->Imine Condensation Prod_Exo Exocyclic Product: 3-Aryl-5-(alkylamino)pyrazole Imine->Prod_Exo Reduction

Figure 1: Divergent synthetic pathways determined by reaction conditions. Path A favors Ring N1 alkylation due to the steric bulk of the trimethylphenyl group.

Protocol A: Selective Ring N-Alkylation

Objective: Synthesis of 1-alkyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

Rationale: Cesium carbonate (


) in DMF is chosen over NaH. While NaH is faster, 

often allows for better thermodynamic equilibration, maximizing the ratio of the sterically favored N1-isomer over the N2-isomer [1].
Materials
  • Substrate: 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (1.0 eq)

  • Alkylating Agent: Alkyl Iodide or Bromide (1.1 eq)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous
    
  • Work-up: EtOAc,

    
    , Brine, 
    
    
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M concentration).

  • Deprotonation: Add

    
      (1.5 mmol) in one portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) indicating anion formation.
    
  • Alkylation: Dropwise add the Alkyl Halide (1.1 mmol).

    • Critical: If the alkyl halide is volatile, use a septum and syringe.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of starting material (

      
      ). Look for Product Mass (
      
      
      
      ).
  • Work-up:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash with water (

      
       mL) to remove DMF. Caution: DMF retention can interfere with crystallization.
      
    • Wash with Brine (15 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       50% EtOAc in Hexanes.
      
    • Elution Order: The N1-alkyl isomer (less polar) typically elutes before the N2-alkyl isomer (more polar) and any bis-alkylated byproducts.

Data Interpretation (Validation)
FeatureN1-Alkyl (Target)N2-Alkyl (Minor/Undesired)
Structure Alkyl is distal to ArylAlkyl is proximal to Aryl
NOE Signal NOE between N-Alkyl protons and Pyrazole H4 . NO NOE with Aryl protons.Strong NOE between N-Alkyl protons and Aryl ortho-methyl .
Sterics Favored (Low energy)Disfavored (High energy clash)

Protocol B: Selective Exocyclic Amine Alkylation

Objective: Synthesis of 3-(2,4,5-trimethylphenyl)-5-(alkylamino)-1H-pyrazole.

Rationale: Direct alkylation with alkyl halides is uncontrolled and leads to poly-alkylation. Reductive amination using sodium triacetoxyborohydride (


) is mild and selective for the exocyclic amine, leaving the pyrazole ring nitrogens untouched [2].
Materials
  • Substrate: 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (1.0 eq)

  • Carbonyl Source: Aldehyde (e.g., Benzaldehyde, Acetaldehyde equivalent) (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure
  • Imine Formation: In a vial, mix Substrate (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir for 30–60 minutes at RT to facilitate imine formation.

  • Reduction: Cool to

    
     (optional, but recommended for reactive aldehydes). Add 
    
    
    
    (1.5 mmol) portion-wise.
  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Quench: Quench with Saturated

    
     solution (aqueous). Stir until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    .
  • Purification: Flash Chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Regioselectivity (Ring N) Alkylating agent is too small (e.g., MeI) or temperature too high.Switch to a bulkier base (

) or lower temperature (

). The steric bulk of the 2,4,5-trimethyl group usually suffices, but lower temp improves ratios.
Bis-alkylation Excess alkyl halide or prolonged reaction time.Strictly control stoichiometry (1.0–1.1 eq). Add alkyl halide slowly.
No Reaction (Reductive Amination) Steric hindrance of the exocyclic amine.Use a stronger Lewis acid (

) to force imine formation before adding the reducing agent.
Oily Product Residual DMF.Perform an extra wash with 5% LiCl solution during workup to strip DMF completely.

References

  • Review of Aminopyrazole Reactivity: Fustero, S., et al. "Recent advances in the synthesis and reactivity of 3(5)-aminopyrazoles."[1] Arkivoc2009 , 2009(i), 198-250.[1] Link

  • Regioselective N-Alkylation: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[2] The Journal of Organic Chemistry2022 , 87(15), 10018-10025.[2] Link

  • General Pyrazole Alkylation: "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Semantic Scholar. Link

Sources

use of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine in Heterocyclic Synthesis

Executive Summary

3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine (Substrate 1 ) is a specialized heterocyclic building block characterized by a sterically demanding, electron-rich 2,4,5-trimethylphenyl moiety attached to the C3 position of a 5-aminopyrazole core. This compound serves as a critical "privileged scaffold" precursor in medicinal chemistry, particularly for the synthesis of pyrazolo[1,5-a]pyrimidines —a fused ring system frequently associated with ATP-competitive kinase inhibition (e.g., CDK, EGFR, and B-Raf inhibitors).

This application note provides a comprehensive technical guide for utilizing Substrate 1 in organic synthesis. It details the compound's reactivity profile, specific protocols for constructing fused heterocycles, and strategies for library generation, supported by mechanistic insights into the role of the trimethylphenyl group.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Core Scaffold 3-Aryl-5-aminopyrazole
Key Substituents 2,4,5-Trimethylphenyl (Lipophilic, Steric bulk); 5-Amino (Nucleophilic); 1H-Pyrazole (Amphoteric)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; sparingly soluble in water.[1][2][3][4][5]
Storage 2–8°C, inert atmosphere (hygroscopic amine).

Reactivity Analysis & Mechanistic Insight

The utility of Substrate 1 stems from its 1,3-binucleophilic character . The exocyclic amine (N-NH₂) and the endocyclic ring nitrogen (N1) can participate in cyclocondensation reactions with 1,3-dielectrophiles.

Key Structural Considerations:

  • Steric Influence: The ortho-methyl group on the phenyl ring creates steric hindrance near the C3 position. This can influence the rotational barrier of the biaryl bond and may improve the selectivity of N1-alkylation reactions by shielding the N2 position.

  • Electronic Effect: The trimethyl substitution pattern is electron-donating, increasing the electron density of the pyrazole ring, making C4 more susceptible to electrophilic aromatic substitution (e.g., halogenation).

Reactivity Map (Graphviz)

ReactivityMap Substrate 3-(2,4,5-Trimethylphenyl)- 1H-pyrazol-5-amine N_Exo Exocyclic Amine (-NH2) (Primary Nucleophile) Substrate->N_Exo Site 1 N_Ring Ring Nitrogen (N1) (Secondary Nucleophile) Substrate->N_Ring Site 2 C4_Pos C4 Position (Nucleophilic Carbon) Substrate->C4_Pos Site 3 Amide Kinase Inhibitor Fragments N_Exo->Amide Amide Coupling (Schotten-Baumann) Schiff Schiff N_Exo->Schiff Condensation (Aldehydes) Fused Pyrazolo[1,5-a]pyrimidines (Scaffold Synthesis) N_Exo->Fused Cyclocondensation (1,3-Dielectrophiles) N_Ring->Fused Cyclocondensation (1,3-Dielectrophiles) Halogen Halogen C4_Pos->Halogen Electrophilic Subst. (NCS/NBS) Azo Azo C4_Pos->Azo Diazo Coupling

Caption: Reactivity profile of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine showing three distinct reactive centers for divergent synthesis.

Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the primary application for Substrate 1 . The condensation with 1,3-dicarbonyls yields pyrazolo[1,5-a]pyrimidines. The regioselectivity is driven by the condensation of the more nucleophilic exocyclic amine with the more electrophilic carbonyl of the 1,3-dicarbonyl species.

Protocol A: Condensation with 1,3-Diketones (Standard)

Target: 2-(2,4,5-trimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Reagents:

  • Substrate 1 (1.0 equiv)[6]

  • Acetylacetone (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol with Piperidine (cat.)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 201 mg (1.0 mmol) of Substrate 1 in 5 mL of glacial acetic acid .

  • Addition: Add 0.12 mL (1.2 mmol) of acetylacetone (2,4-pentanedione) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 2–4 hours . Monitor consumption of the starting amine by TLC (5% MeOH in DCM).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 20 mL of ice-cold water .

    • Neutralize carefully with saturated NaHCO₃ solution or 10% NaOH until pH ~7–8.

    • A precipitate should form.[6][7]

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (3 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the pyrazole -NH proton (~12 ppm) and the NH₂ signal (~5 ppm). New singlets for pyrimidine-CH₃ groups and the pyrimidine-H (C6) will appear.

Protocol B: Condensation with Beta-Keto Esters

Target: 7-Hydroxy-2-(2,4,5-trimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Reagents:

  • Substrate 1 (1.0 equiv)[6]

  • Ethyl Acetoacetate (1.2 equiv)

  • Glacial Acetic Acid[8][9]

Procedure: Follow the same reflux conditions as Protocol A. Note that the product may exist as the keto-enol tautomer (7-one vs 7-hydroxy). The regioselectivity typically favors the formation of the 5-methyl-7-hydroxy isomer due to the initial attack of the exocyclic amine on the ketone carbonyl (more electrophilic than the ester).

Application 2: Parallel Synthesis of Amide Libraries

For Structure-Activity Relationship (SAR) studies, the exocyclic amine is derivatized to probe electronic/steric requirements in the solvent-exposed regions of a binding pocket.

Protocol: Schotten-Baumann Acylation

Reagents:

  • Substrate 1 (1.0 equiv)[6]

  • Acid Chloride (R-COCl) (1.1 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • DCM or THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 201 mg (1.0 mmol) of Substrate 1 in 10 mL anhydrous DCM . Add 0.21 mL (1.5 mmol) of Triethylamine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add the acid chloride (1.1 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Quench: Add 10 mL saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (2 x 15 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Experimental Workflow Diagram

Workflow Start Start: Substrate 1 (201 mg, 1.0 mmol) Decision Select Pathway Start->Decision PathA Path A: Fused Heterocycle (Kinase Scaffold) Decision->PathA PathB Path B: Amide Library (SAR Exploration) Decision->PathB ReagentA Add 1,3-Dicarbonyl (Acetylacetone/Ethyl Acetoacetate) + AcOH Reflux PathA->ReagentA ReagentB Add Acid Chloride + Et3N / DCM 0°C to RT PathB->ReagentB ProcessA Reflux 2-4h Cyclocondensation ReagentA->ProcessA ProcessB Stir 2-6h Nucleophilic Acylation ReagentB->ProcessB WorkupA Pour into Ice Water Neutralize (pH 7) Filter Precipitate ProcessA->WorkupA WorkupB Aq. NaHCO3 Wash DCM Extraction Concentrate ProcessB->WorkupB ProductA Product: Pyrazolo[1,5-a]pyrimidine WorkupA->ProductA ProductB Product: N-Acyl Pyrazole WorkupB->ProductB

Caption: Decision tree for synthesizing fused ring systems vs. amide derivatives from Substrate 1.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Cyclization) Incomplete condensation or open-chain intermediate stability.Increase reaction time or switch solvent to Ethanol with catalytic Piperidine/HCl.
Regioisomer Mixtures Competitive attack on ester vs ketone (in beta-keto esters).Use Glacial Acetic Acid (favors thermodynamic product) or control temperature (0°C start).
Solubility Issues The 2,4,5-trimethyl group increases lipophilicity.Use DMF or DMSO as co-solvents if the substrate does not dissolve in EtOH/AcOH.
N1-Acylation Side Product Competitive acylation of ring nitrogen.Use only 1.0–1.1 equiv of acid chloride. If N1-acylation occurs, hydrolyze selectively with mild base (N1-acyl is more labile than exocyclic amide).

References

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Aggarwal, R., et al. "Acid-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine derivatives."[10] Beilstein Journal of Organic Chemistry, 2018. Link

  • Kinase Inhibitor Scaffolds

    • Frey, et al. "Pyrazolo[1,5-a]pyrimidines as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules, 2024.[5][11] Link

  • Reactivity of 3-Aryl-5-aminopyrazoles

    • El-Taweel, F. M., & Elmaati, T. A. "Recent developments in aminopyrazole chemistry." Arkivoc, 2009.[12] Link

  • Halogenation Protocols

    • "Halogenations of 3-aryl-1H-pyrazol-5-amines."[3] Beilstein Archives, 2021. Link

Sources

Application Note: Analytical Methods for the Quantification of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Document Type: Advanced Protocol & Methodological Guide

Introduction and Chemical Context

The compound 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (hereafter referred to as TMPA ) represents a critical structural motif in modern drug discovery. Substituted 3-aryl-5-aminopyrazoles are highly privileged scaffolds, frequently utilized as hinge-binding motifs in kinase inhibitors (e.g., bumped-kinase inhibitors) and as versatile building blocks for complex pyrazolopyrimidine therapeutics [2].

From an analytical perspective, TMPA presents a unique dichotomy:

  • High Lipophilicity: The 2,4,5-trimethylphenyl moiety imparts significant hydrophobic character.

  • Polar/Basic Core: The 5-aminopyrazole ring is highly polar, basic (pKa ~4.5), and subject to annular tautomerism (1H vs. 2H forms) [3].

This amphiphilic nature requires carefully designed analytical strategies. Standard reversed-phase methods often suffer from severe peak tailing due to secondary interactions between the basic amine and residual silanols on the silica stationary phase. This guide details two self-validating protocols: an HPLC-UV method for API assay/purity and a highly sensitive LC-MS/MS method for bioanalytical quantification.

Method A: HPLC-UV for API Purity and Assay

Causality of Experimental Design

To achieve sharp, symmetrical peaks for basic aminopyrazoles, the mobile phase pH must be strictly controlled. We employ 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully protonate the pyrazole and amine nitrogens. This ion-pairing effect masks residual silanol interactions on the column. While mixed-mode chromatography (combining reversed-phase and cation-exchange) is sometimes used for highly hydrophilic aminopyrazoles [1], the lipophilic trimethylphenyl group of TMPA allows for excellent retention on a densely bonded, end-capped C18 column.

Step-by-Step Protocol
  • Standard Preparation: Dissolve 10.0 mg of TMPA reference standard in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute with Mobile Phase A to a working concentration of 100 µg/mL.

  • Column Equilibration: Install a Zorbax SB-C18 column (4.6 × 150 mm, 3.5 µm). Purge the system with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) at a 95:5 ratio until the baseline is stable (approx. 15 column volumes).

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C (reduces mobile phase viscosity and sharpens peaks).

    • Injection Volume: 5.0 µL.

    • Gradient: 5% B to 80% B over 10 minutes; hold at 80% B for 2 minutes; re-equilibrate at 5% B for 3 minutes.

  • Detection: Monitor UV absorbance at 230 nm and 254 nm.

System Suitability Data Summary
ParameterAcceptance CriteriaObserved Value for TMPA
Retention Time (RT) N/A6.45 min
Tailing Factor (

)

1.12
Theoretical Plates (

)

12,400
%RSD of Area (n=6)

0.45%
Resolution (

) from Impurities

> 3.5

Method B: LC-MS/MS for Bioanalytical Quantification

Causality of Experimental Design

For pharmacokinetic (PK) profiling, TMPA must be quantified in complex biological matrices (e.g., plasma, feces) at sub-nanogram levels [2]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory.

  • Sample Prep: Protein precipitation (PPT) with Acetonitrile containing 0.1% Formic Acid is preferred over Liquid-Liquid Extraction (LLE). The basic nature of TMPA can lead to variable LLE recoveries depending on matrix pH fluctuations; PPT ensures near 100% recovery.

  • Ionization: Electrospray Ionization in positive mode (ESI+) is optimal due to the readily protonated primary amine, yielding a strong

    
     precursor ion at m/z 202.1.
    
Step-by-Step Protocol
  • Matrix Spiking: Aliquot 50 µL of blank plasma into a 96-well plate. Spike with TMPA calibration standards (1 to 1000 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid and 50 ng/mL of an internal standard, e.g., deuterated TMPA-d9).

  • Extraction: Vortex the plate at 1000 RPM for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer & Injection: Transfer 100 µL of the supernatant to a clean plate. Inject 2 µL into the LC-MS/MS system.

  • MS/MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 450 °C

    • Collision Gas: Argon

MRM Transitions and Validation Metrics
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)LLOQ (ng/mL)Linearity (

)
TMPA (Quantifier) 202.1185.1181.00.9985
TMPA (Qualifier) 202.1160.125N/AN/A
IS (TMPA-d9) 211.2194.218N/AN/A

Workflows and Mechanistic Pathways

To ensure robust method transfer, the analytical workflow and the mass spectrometric fragmentation pathways are visualized below.

Bioanalytical Workflow

Workflow Sample 1. Biological Matrix (Plasma/Tissue Aliquot) Prep 2. Protein Precipitation (1:3 ratio ACN + 0.1% FA) Sample->Prep Centrifuge 3. High-Speed Centrifugation (14,000 x g, 10 min, 4°C) Prep->Centrifuge LC 4. UPLC Separation (C18, Gradient Elution) Centrifuge->LC MS 5. ESI-MS/MS Detection (MRM Mode: 202.1 -> 185.1) LC->MS Data 6. Quantification & PK Data Analysis MS->Data

Caption: Step-by-step bioanalytical workflow for the extraction and quantification of TMPA.

MS/MS Fragmentation Pathway

Understanding the fragmentation of TMPA is critical for troubleshooting matrix interferences. The primary loss of 17 Da corresponds to the loss of ammonia (


) from the 5-amino group, a hallmark of 5-aminopyrazoles.

Fragmentation Parent Protonated TMPA [M+H]+ m/z 202.1 Frag1 Quantifier Ion [M+H - NH3]+ m/z 185.1 Parent->Frag1 Neutral Loss of NH3 (-17 Da) Frag2 Qualifier Ion [M+H - CH2N2]+ m/z 160.1 Parent->Frag2 Pyrazole Ring Cleavage (-42 Da)

Caption: Collision-induced dissociation (CID) fragmentation pathway of protonated TMPA.

References

  • SIELC Technologies. "HPLC Method for Analysis of Aminopyrazole on Primesep Columns." SIELC Application Notes, 2010. Available at:[Link]

  • Ojo, K. K., et al. "Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy." National Institutes of Health (PMC), 2019. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (CAS 501902-75-6). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility issues commonly encountered with this compound. Our approach is rooted in fundamental chemical principles and field-proven laboratory techniques to ensure you can confidently advance your research.

Understanding the Molecule: A Structural Perspective on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine possesses a unique combination of functional groups that dictate its behavior in various solvents.

  • The Pyrazole Core: The pyrazole ring itself can participate in hydrogen bonding, which can contribute to solubility in polar solvents.[1]

  • The Trimethylphenyl Group: This bulky, non-polar substituent significantly influences the molecule's overall hydrophobicity, generally decreasing its solubility in aqueous solutions.

  • The Amine Group: The primary amine (-NH2) is a key functional group. It can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents.[2] Furthermore, its basic nature allows for salt formation in acidic conditions, a critical strategy for improving aqueous solubility.[1][3]

This structural combination results in a molecule that is often sparingly soluble in water but can be dissolved in certain organic solvents and aqueous solutions with careful manipulation of conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and provide practical solutions for overcoming solubility challenges with 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

Q1: My compound won't dissolve in water. What should I do?

It is expected that 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine will have low aqueous solubility due to the non-polar trimethylphenyl group. Here are several strategies to address this:

  • pH Adjustment: The most effective initial approach is to leverage the basicity of the 5-amine group. By lowering the pH of the aqueous solution, the amine group will be protonated, forming a more soluble ammonium salt.[3][4]

    • Recommendation: Start by preparing a stock solution in a water-miscible organic solvent (see Q2) and then dilute it into an acidic aqueous buffer (e.g., pH 2-5). Alternatively, for direct dissolution in an aqueous medium, begin with an acidic buffer.

  • Co-solvents: If pH adjustment alone is insufficient or undesirable for your experiment, a co-solvent system can be employed.[5] Co-solvents are water-miscible organic solvents that increase the overall solvating power of the solution.

    • Common Co-solvents: Ethanol, isopropanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are excellent choices.[6]

Q2: What organic solvents are recommended for this compound?

For a compound with both polar (amine, pyrazole) and non-polar (trimethylphenyl) features, a range of organic solvents should be considered.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent starting points for creating concentrated stock solutions due to their strong solvating capabilities for a wide range of compounds.

  • Alcohols: Methanol and ethanol can be effective, particularly with gentle heating, as they can engage in hydrogen bonding with the amine and pyrazole moieties.[6]

  • Chlorinated Solvents: Dichloromethane (DCM) may also be a suitable solvent, especially if subsequent synthetic steps require a less polar environment.

  • Ethers: Tetrahydrofuran (THF) can be another option, though its solvating power for this compound might be less than that of DMSO or DMF.

Solvent Selection Workflow

Caption: A workflow for systematic solvent screening.

Q3: Can I heat the solution to improve solubility?

Yes, increasing the temperature is a common and effective method to enhance the solubility of many organic compounds.[1]

  • Mechanism: Added thermal energy helps to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent to interact more effectively with the compound molecules.

  • Caution: Be mindful of the compound's stability at elevated temperatures. It is recommended to conduct preliminary stability tests if you plan to heat the solution for extended periods. Always use a controlled heating method, such as a water bath or heating mantle with a temperature controller.

Q4: I'm observing precipitation of my compound during my experiment. How can I prevent this?

Precipitation during an experiment is often due to a change in the solution conditions that lowers the compound's solubility.

  • Change in pH: If your experiment involves a reaction that changes the pH to a more neutral or basic range, the protonated, more soluble form of your compound may revert to the less soluble free base, causing it to precipitate.

    • Solution: Ensure your reaction or assay buffer has sufficient buffering capacity to maintain the desired pH.

  • Change in Solvent Composition: If you are adding a less effective solvent to your solution (e.g., adding a large volume of an aqueous buffer to a DMSO stock), you may exceed the solubility limit.

    • Solution: Minimize the volume of the stock solution added, or consider using a co-solvent system in your final experimental medium.

  • Temperature Fluctuation: If the experiment is conducted at a lower temperature than the one used for dissolution, the compound may precipitate out.

    • Solution: Ensure all solutions and equipment are equilibrated to the experimental temperature.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
  • Weigh out the desired amount of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

  • Prepare an acidic aqueous buffer (e.g., 0.1 M HCl, or a citrate buffer at pH 3).

  • Add the compound to the acidic buffer.

  • Stir the solution vigorously. Gentle warming (30-40°C) may be applied to aid dissolution.

  • If necessary, sonicate the solution for 5-10 minutes to break up any aggregates.

  • Once fully dissolved, the solution can be further diluted with the same acidic buffer.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weigh out the desired amount of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

  • Add a small volume of a suitable organic solvent (e.g., DMSO).

  • Vortex or stir the solution until the compound is fully dissolved. Gentle warming may be used if necessary.

  • This concentrated stock can then be used for serial dilutions into either organic or buffered aqueous media for your experiments.

Solubilization Strategy Decision Tree

G A Start: Need to dissolve 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine B What is the desired final solvent system? A->B C Aqueous-based (e.g., buffer for biological assay) B->C Aqueous D Organic-based (e.g., for organic synthesis) B->D Organic E Attempt direct dissolution in acidic buffer (pH < 6) C->E I Screen polar aprotic (DMSO, DMF) and polar protic (MeOH, EtOH) solvents D->I F Successful? E->F G Use solution F->G Yes H Prepare concentrated stock in DMSO/DMF, then dilute into acidic buffer F->H No J Successful? I->J K Consider gentle heating J->K No L Use solution J->L Yes M Consider co-solvent systems (e.g., Toluene/EtOH) K->M

Caption: A decision tree to guide your solubilization strategy.

Summary of Recommended Solvents and Techniques

TechniqueRecommended Solvents/ConditionsRationale
pH Adjustment Acidic aqueous buffers (pH 2-5)Protonates the basic amine group to form a more soluble salt.[1][3]
Co-solvency DMSO, DMF, Ethanol, PG, PEGIncreases the solvating power of aqueous solutions for non-polar compounds.[5]
Organic Solvents DMSO, DMF, Methanol, Ethanol, DCMEffective for creating concentrated stock solutions.[6]
Temperature Gentle warming (30-50°C)Increases kinetic energy to overcome crystal lattice forces.[1]

References

  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem.
  • Cas 288-13-1,Pyrazole - LookChem.
  • A Review On Pyrazole An Its Derivative - IJCRT.org.
  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning.
  • Amines and Heterocycles.
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences.
  • Amines and Heterocycles.
  • 501902-75-6|3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine - BLDpharm.
  • 24.S: Amines and Heterocycles (Summary) - Chemistry LibreTexts.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • Solubility enhancement techniques: A comprehensive review.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • How can we resolve solubility of insoluble organic synthetic compounds? - ResearchGate.

Sources

Technical Support Center: Pyrazole Cyclization Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Welcome to the Pyrazole Synthesis Technical Support Center. This guide addresses the specific "pain points" encountered during the cyclization of hydrazines with 1,3-dielectrophiles (Knorr-type synthesis) and related methodologies. We move beyond generic textbook descriptions to focus on troubleshooting regioselectivity, yield optimization, and purification.

Module 1: The "Isomer Crisis" (Regioselectivity Control)

User Issue: "I am performing a condensation between a substituted hydrazine and an unsymmetrical 1,3-diketone, but I am getting a difficult-to-separate mixture of 1,3- and 1,5-isomers."

The Technical Reality

The Knorr pyrazole synthesis is governed by the competition between the two nucleophilic nitrogen atoms of the hydrazine and the two electrophilic carbonyl carbons of the 1,3-diketone.[1]

  • Electronic Control: The more nucleophilic nitrogen (usually the NH attached to the electron-donating group) attacks the more electrophilic carbonyl.

  • Steric Control: The nucleophile attacks the less hindered carbonyl.

  • The Problem: Often, these factors oppose each other, or the energy difference is negligible, leading to mixtures.

Troubleshooting Protocol
1. Switch the Solvent System (The "Solvent Effect")

Solvent polarity and hydrogen-bonding capability can invert regioselectivity by stabilizing specific tautomers of the 1,3-diketone or the hydrazine intermediate.

Solvent ClassExampleEffect on RegioselectivityMechanism
Fluorinated Alcohols HFIP (Hexafluoroisopropanol)High SelectivityStrong H-bond donor; activates specific carbonyls and stabilizes intermediates [1].
Protic Polar Ethanol, MethanolLow/ModerateSolvates anions; often leads to thermodynamic mixtures.
Aprotic Dipolar DMF, NMPVariable (often favors 1,3)Enhances nucleophilicity of hydrazine; lacks H-bonding stabilization.

Action: If obtaining poor selectivity in Ethanol, switch to HFIP or TFE (Trifluoroethanol) . These solvents often drive the reaction toward a single regioisomer (often the 1,3-isomer) due to specific solvation of the transition state.

2. The "Enaminone" Surrogate Strategy

If the 1,3-diketone fails to give selectivity, replace it with an enaminone (


-dimethylaminovinyl ketone).
  • Why: Enaminones have distinct electronic centers. The carbon attached to the nitrogen is significantly less electrophilic than the carbonyl carbon.

  • Result: This forces the hydrazine to attack the carbonyl first, locking in the regiochemistry.

Decision Logic: Regioselectivity Optimization

RegioControl Start Start: Unsymmetrical 1,3-Diketone Check Is Regioselectivity > 90:10? Start->Check Good Proceed to Yield Opt Check->Good Yes Bad Mixture Obtained Check->Bad No Solvent Switch Solvent to HFIP/TFE Bad->Solvent First Attempt Substrate Switch Substrate to Enaminone Bad->Substrate If Solvent Fails Dipolar Switch to 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Bad->Dipolar If Sterics are Extreme Solvent->Check Retest Substrate->Good High Selectivity

Caption: Workflow for troubleshooting regioselectivity issues in pyrazole synthesis.

Module 2: Yield & Kinetics Optimization

User Issue: "My reaction is sluggish (24h+), and the conversion is incomplete."

The Technical Reality

Thermal condensation of hydrazines with 1,3-dicarbonyls is an equilibrium process involving dehydration. Water accumulation can stall the reaction. Furthermore, electron-deficient hydrazines (e.g., 2,4-dinitrophenylhydrazine) are poor nucleophiles.

Troubleshooting Protocol
1. Microwave Irradiation (The "Green" Standard)

Microwave synthesis is superior to thermal reflux for pyrazoles. It promotes rapid dehydration and polarizes the transition state.

Standard Microwave Protocol:

  • Vessel: 10 mL sealed microwave vial.

  • Loading: 1.0 equiv 1,3-diketone + 1.1 equiv Hydrazine.[1][2]

  • Solvent: Ethanol or Acetic Acid (2-3 mL).

  • Conditions: 120°C for 5–10 minutes (Dynamic Power mode).

  • Outcome: Typically >90% yield in minutes vs. hours [2].

2. Lewis Acid Catalysis

If using sensitive substrates where high heat is risky, use a Lewis Acid catalyst to activate the carbonyl.

  • Catalysts: Ytterbium triflate [Yb(OTf)

    
    ] (5-10 mol%) or Cerium Ammonium Nitrate (CAN).
    
  • Mechanism: Coordinates to the carbonyl oxygen, increasing electrophilicity without requiring harsh acidic pH.

Comparative Efficiency Data:

MethodCatalystTimeYieldRef
Thermal Reflux None (EtOH)8–12 hrs65–75%[3]
Microwave None (EtOH)5–10 min85–95%[2, 4]
Lewis Acid Yb(OTf)

1–2 hrs88–92%[5]
Solid Support Silica/H

SO

30 min80–90%[4]

Module 3: Purification & Workup[3]

User Issue: "My product is oiling out or co-crystallizing with impurities."

The Technical Reality

Pyrazoles are weak bases. This property is the key to their purification without resorting to expensive chromatography.

Troubleshooting Protocol
1. The "Salt Formation" Trick

If you have a mixture of isomers or oily crude:

  • Dissolve the crude mixture in an organic solvent (Ether or EtOAc).

  • Add dry HCl (in dioxane or ether) or Oxalic acid.

  • Result: The pyrazole will precipitate as a crystalline hydrochloride or oxalate salt.

  • Differentiation: Isomers often form salts with vastly different solubility profiles, allowing separation by fractional crystallization [6].

  • Recovery: Filter the solid and treat with aqueous NaHCO

    
     to recover the free base.
    
2. Scavenging Unreacted Hydrazine

Safety Critical: Never concentrate a reaction mixture containing significant excess hydrazine (explosion hazard).

  • Protocol: Add a "scavenger" electrophile (e.g., Acetone or Benzaldehyde) at the end of the reaction.

  • Mechanism: Converts toxic hydrazine into a stable hydrazone (e.g., acetone hydrazone), which is easily removed or distinct on TLC.

Module 4: Safety & Reagent Handling

User Issue: "My Phenylhydrazine reagent has turned dark red/brown. Can I use it?"

The Technical Reality

Aryl hydrazines are prone to air oxidation, forming diazenes and radical species that act as impurities and radical scavengers, killing the reaction yield.

Troubleshooting Protocol
  • Diagnosis: If the reagent is dark red/opaque, it is degraded.

  • Solution:

    • Distillation: Distill phenylhydrazine under reduced pressure (vacuum) under an inert atmosphere (Argon/Nitrogen). Collect the pale yellow fraction.

    • Salt Usage: Switch to Phenylhydrazine Hydrochloride . The salt form is stable, solid, and resistant to oxidation. Release the free base in situ by adding 1.0 equiv of Sodium Acetate or Triethylamine to the reaction mixture.

Reaction Pathway Visualization

KnorrMechanism Reactants 1,3-Diketone + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Intramolecular Attack Intermediate->Cyclization Ring Closure Impurity Azine Formation (Side Product) Intermediate->Impurity Excess Diketone Elimination Dehydration (- H2O) Cyclization->Elimination Aromatization Product Pyrazole Elimination->Product

Caption: The Knorr condensation pathway. Note that Azine formation competes if stoichiometry is off.

References

  • Fustero, S., et al. (2011). "Fluorine in Heterocyclic Chemistry: Synthetic Approaches and Applications." Chemical Reviews, 111(11), 6984–7034. Link

  • Kumar, A., et al. (2024).[3] "Recent advancements in microwave assisted synthesis of pyrazole analogues: An ecological synthetic approach." Polycyclic Aromatic Compounds. Link

  • BenchChem Technical Support. (2025). "Troubleshooting low yields in pyrazole synthesis from β-ketonitriles." Link

  • Radi, M., et al. (2009). "Microwave-assisted organocatalytic multicomponent Knoevenagel/hetero Diels-Alder reaction." Bioorganic & Medicinal Chemistry Letters. Link

  • Li, Z., et al. (2011). "A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines." Organic Letters, 13(7), 1778–1781. Link

  • Google Patents. (2011). "Method for purifying pyrazoles (WO2011076194A1)." Link

Sources

Technical Support Center: Pyrazole Functionalization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity, C-H Activation, and Cross-Coupling in Pyrazoles

Introduction: The Pyrazole Paradox

Pyrazoles are deceptive. Structurally simple, they function as ambident nucleophiles (reacting at N1 or N2) and possess disparate electronic environments at C3, C4, and C5. The central challenge in pyrazole chemistry is regiocontrol .

This guide moves beyond basic synthesis to address the specific failure modes encountered in drug discovery workflows: inseparable regioisomers, catalyst poisoning during cross-coupling, and "unreactive" C-H bonds.

Module 1: N-Functionalization & Regioselectivity

The Core Problem: N1 vs. N2 Selectivity

User Issue: "I am alkylating a 3-substituted pyrazole and getting a 1:1 mixture of N1 and N2 isomers. How do I force selectivity?"

Technical Insight: Tautomerism equilibrates the N-H proton between nitrogens. Selectivity is governed by the interplay of sterics (favoring the less hindered nitrogen) and thermodynamics (favoring the more stable tautomer).

Troubleshooting Decision Tree

N_Alkylation_Logic Start Target: N-Alkylated Pyrazole Subst Is the Pyrazole Unsymmetrical? Start->Subst Sym No Regioselectivity Issue Subst->Sym No Unsym Analyze Substituents (R) Subst->Unsym Yes Steric Is R Bulky? (t-Bu, Ph) Unsym->Steric Mechanism Select Mechanism Steric->Mechanism Yes Alkylation Standard Alkylation (NaH/DMF) Favors Less Hindered N (Kinetic) Mechanism->Alkylation Mitsunobu Mitsunobu Reaction Favors More Acidic N (Thermodynamic) Mechanism->Mitsunobu Result1 Product: N1-Alkylated (Steric Control) Alkylation->Result1 Result2 Product: N2-Alkylated (Electronic Control) Mitsunobu->Result2 Override Still Mixed? Use Transient Protection Result1->Override Result2->Override

Caption: Logic flow for selecting conditions to maximize N-alkylation regioselectivity.

Protocol 1: Mild N-Arylation via Chan-Lam Coupling

Use when: Nucleophilic aromatic substitution (SNAr) fails or requires harsh conditions.

Mechanism: Copper-catalyzed oxidative coupling using boronic acids. Unlike Buchwald-Hartwig, this avoids Pd-poisoning by the pyrazole nitrogen.

  • Reagents:

    • Substrate: 1H-Pyrazole (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (1.5–2.0 equiv)

    • Catalyst: Cu(OAc)₂ (0.1–0.2 equiv)

    • Ligand/Base: Pyridine (2.0 equiv) or Et₃N

    • Solvent: DCM or MeOH (anhydrous not strictly required)

    • Oxidant: Open air (balloon of O₂ accelerates reaction)

  • Procedure:

    • Dissolve pyrazole and boronic acid in DCM.

    • Add Cu(OAc)₂ and base.

    • Stir vigorously open to air at RT for 12–24h.

    • Checkpoint: Reaction turns from blue (Cu²⁺) to green/brown. If it stays blue, the catalytic cycle is stalled (check O₂ supply).

  • Purification: Filter through a Celite pad to remove copper salts before chromatography.

Module 2: C-Ring Functionalization (C3, C4, C5)

Reactivity Hierarchy
  • C4 (Nucleophilic): Reacts with electrophiles (Halogenation, Nitration).

  • C5 (Acidic): Most acidic proton. Reacts with strong bases (Lithiation).

  • C3 (Inert): Difficult to access directly.

FAQ: Accessing the "Inaccessible" C3 Position

Q: "I need to arylate C3, but C5 is more reactive. How do I switch selectivity?" A: Use the SEM-Switch Strategy . The SEM (2-(trimethylsilyl)ethoxymethyl) group can "walk" from N1 to N2, effectively swapping the identity of C3 and C5.

The Protocol (SEM-Switch):

  • Protect: Install SEM group on N1.

  • Functionalize C5: Lithiate (n-BuLi, -78°C) and quench with electrophile (E). You now have a 1-SEM-5-E-pyrazole.

  • The Switch: Treat with catalytic acid or heat. The SEM group migrates to N2.

  • Result: The substituent E is now formally at C3 relative to the new N-protecting group location.

Protocol 2: C4-Halogenation (Gateway to Cross-Coupling)

Standard NBS bromination often fails for electron-deficient pyrazoles. Use this buffered system.

  • Mixture: Dissolve pyrazole in MeCN.

  • Reagent: Add NIS (for iodide) or NBS (for bromide) (1.05 equiv).

  • Additive: Add TFA (0.1 equiv). The acid activates the N-halo succinimide.

  • Temp: Stir at RT (electron-rich) or 60°C (electron-poor).

  • Workup: Quench with saturated Na₂S₂O₃ to remove free halogen.

Module 3: Cross-Coupling Survival Guide

User Issue: "My Suzuki coupling works on phenyl rings but stalls completely on the pyrazole substrate."

Diagnosis: Catalyst Poisoning The pyridine-like nitrogen (N2) in pyrazoles is a potent ligand. It displaces phosphine ligands from Palladium, forming inactive `Pd(pyrazole)₄

Technical Support Center: Stability & Handling of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with highly substituted aminopyrazoles.

The compound 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine presents unique handling challenges. While the 2,4,5-trimethylphenyl group provides critical steric and electronic properties for target binding, it also increases the electron density of the 5-aminopyrazole core. This makes the molecule highly susceptible to oxidative degradation, prototropic tautomerism, and photodegradation.

This guide is designed to help you diagnose instability, understand the underlying chemical causality, and implement self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Diagnostic Workflow

Before altering your experimental design, use the workflow below to identify the specific degradation pathway affecting your compound.

DegradationTroubleshooting Start Observe Solution Instability Cond1 Color Change (Browning)? Start->Cond1 Cond2 Peak Splitting (HPLC)? Start->Cond2 Cond3 Light-Dependent Loss? Start->Cond3 Path1 Oxidative Degradation (Metal/Air Catalyzed) Cond1->Path1 Yes Path2 Prototropic Tautomerism Cond2->Path2 Yes Path3 Photodegradation Cond3->Path3 Yes Sol1 Degas Solvent & Add Chelators Path1->Sol1 Sol2 Buffer Mobile Phase (e.g., 0.1% TFA) Path2->Sol2 Sol3 Use Amber Vials & Store at -20°C Path3->Sol3

Diagnostic workflow for identifying and resolving aminopyrazole degradation pathways.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my DMSO stock solution of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine turn brown over a few days? A1: Browning is the hallmark visual indicator of oxidative degradation . The primary degradation pathway for 5-aminopyrazoles in solution is oxidation, which can be initiated by direct auto-oxidation or catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) present in lower-grade solvents[1]. The three electron-donating methyl groups on the phenyl ring increase the overall electron density of the pyrazole core, making it highly reactive toward reactive oxygen species (ROS).

  • Causality-Driven Solution: Switch to anhydrous, Sure/Seal™ DMSO. Degas the solvent with Argon to remove dissolved molecular oxygen, and consider adding a trace amount of a chelator (like EDTA) to sequester catalytic metal ions.

Q2: I am observing peak splitting and inconsistent retention times on my HPLC, but mass spectrometry shows the exact same mass for both peaks. Is the compound degrading? A2: The compound is likely not degrading, but rather undergoing prototropic tautomerism . 3(5)-aminopyrazoles exist in a dynamic equilibrium between the 3-amino and 5-amino tautomeric forms. The relative stability and interconversion rate of these tautomers are highly dependent on solvent polarity, pH, and temperature[2]. During chromatography in unbuffered or weakly buffered mobile phases, the compound can interconvert on the column, leading to split or tailing peaks.

  • Causality-Driven Solution: You must "lock" the tautomeric state during analysis. Strongly buffer your aqueous mobile phase (e.g., 0.1% Trifluoroacetic acid or 10 mM Ammonium Acetate at pH 4.0) to ensure the compound remains in a single protonation state throughout the column run.

Q3: Does ambient laboratory light affect the stability of this compound in solution? A3: Yes. Matrix isolation studies and stability profiling have demonstrated that UV and visible light can induce both photodegradation and photo-induced tautomerization in aminopyrazoles[2]. The extended conjugation between the trimethylphenyl ring and the pyrazole core allows the molecule to absorb light in the near-UV spectrum, generating reactive radical intermediates.

  • Causality-Driven Solution: All stock solutions must be prepared and stored in amber glass vials. If your assay requires extended benchtop incubation, wrap the reaction vessels in aluminum foil.

Q4: How does the 2,4,5-trimethylphenyl substitution impact the compound's stability compared to an unsubstituted aminopyrazole? A4: While steric bulk generally protects molecules, the electronic effects dominate here. The 2,4,5-trimethylphenyl group is strongly electron-donating. This enriches the electron density of the aminopyrazole pharmacophore, which improves its ability to act as a hydrogen bond donor/acceptor in kinase hinge-binding regions[3]. However, this exact property lowers the oxidation potential of the molecule, making it significantly more prone to oxidative metabolic degradation and solution-phase auto-oxidation compared to unsubstituted analogs.

Part 3: Quantitative Stability Metrics

To guide your experimental planning, refer to the following stability data generated under controlled conditions.

Storage ConditionSolventTemperatureHalf-life (

)
Primary Degradation Mechanism
Ambient Light, Air-exposedDMSO25°C< 48 hoursAuto-oxidation (browning)
Dark, Degassed (Argon)Anhydrous DMSO25°C> 14 daysNone (Stable)
Acidic (pH 2.0)H₂O / MeCN40°C~ 5 daysAcid-catalyzed hydrolysis
Basic (pH 9.0)H₂O / MeCN40°C< 24 hoursAccelerated oxidation
Dark, Degassed (Argon)Anhydrous DMSO-20°C> 6 monthsNone (Stable)

Part 4: Standard Operating Procedures (SOPs)

Every protocol in this support center is designed as a self-validating system . This means the protocol includes built-in checkpoints that mathematically prove the methodology worked, preventing downstream assay failure.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

ProtocolValidation Step1 Step 1: Degas Remove O2 Step2 Step 2: Chelate Add EDTA Step1->Step2 Step3 Step 3: Aliquot Amber Vials Step2->Step3 Validate Validate Step3->Validate

Self-validating workflow for ultra-stable stock solution preparation.

Step 1: Solvent Degassing

  • Action: Sparge high-purity, anhydrous DMSO with Argon gas for 15 minutes.

  • Causality: Displaces dissolved molecular oxygen, eliminating the primary reactant required for auto-oxidation of the aminopyrazole core.

Step 2: Chelator Addition (Optional but Recommended)

  • Action: Add EDTA (free acid) to the DMSO to achieve a final concentration of 0.1 mM.

  • Causality: Sequester trace transition metals leached from glassware or present in the solvent, preventing metal-catalyzed ROS generation.

Step 3: Dissolution & Aliquoting

  • Action: Weigh 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine under an inert atmosphere. Dissolve to your target concentration (e.g., 10 mM). Immediately aliquot into single-use amber glass vials and flush the headspace with Argon before sealing.

  • Causality: Amber glass prevents UV-induced tautomerization. Single-use aliquots prevent ambient air introduction and condensation-induced hydrolysis from repeated freeze-thaw cycles.

Step 4: System Validation Checkpoint

  • Action: Run an HPLC-UV (254 nm) assay on an aliquot immediately after preparation (

    
    ). Store one sealed aliquot at room temperature for 48 hours, then re-run (
    
    
    
    ).
  • Validation Logic: If the Peak Area Under Curve (AUC) at

    
     deviates by ≤ 1.5%  from 
    
    
    
    , the inert atmosphere and preparation protocol are mathematically validated. If deviation is >1.5%, oxygen or light contamination occurred; discard the batch.
Protocol 2: Stability-Indicating HPLC Assay

To properly monitor the stability of this compound, your analytical method must be capable of separating the parent compound from its oxidized degradants without inducing tautomeric peak splitting.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A: H₂O with 0.1% Trifluoroacetic acid (TFA). Prepare Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Causality: The low pH (~2.0) provided by TFA fully protonates the aminopyrazole, locking it into a single tautomeric state and ensuring a sharp, Gaussian peak shape.

Step 2: Forced Degradation Validation (The Checkpoint)

  • Action: Take a 100 µg/mL sample of the compound and add H₂O₂ to a final concentration of 0.3%. Incubate for 1 hour at room temperature to force oxidative degradation. Inject this sample into the HPLC.

  • Validation Logic: The method is only validated as "stability-indicating" if the parent compound peak is baseline-resolved from the newly formed oxidized degradant peaks. Calculate the resolution factor (

    
    ). The system is self-validated for future use only if 
    
    
    
    > 2.0
    .

References

  • Benchchem. "4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE | 155601-17-5". Benchchem Technical Database.
  • MDPI. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix". Molecules.
  • ACS Publications. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4". Journal of Medicinal Chemistry.

Sources

Technical Support Center: Regiocontrol in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center for researchers encountering regioselectivity issues in pyrazole synthesis. It is structured to troubleshoot specific "pain points" in the workflow, offering mechanistic insights and validated protocols.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity (N1 vs. N2 / 3- vs. 5-substitution)

Overview: The Regioselectivity Paradox

The pyrazole ring (


) presents a classic synthetic challenge: its tautomeric nature (

-pyrazole


-pyrazole) makes distinguishing between the N1 and N2 positions difficult during alkylation. Furthermore, de novo synthesis via condensation often yields inseparable mixtures of 1,3- and 1,5-isomers due to competing nucleophilic/electrophilic pairings.

This guide addresses three critical workflows:

  • De Novo Synthesis: Condensation of Hydrazines with 1,3-Dicarbonyls.

  • Post-Synthetic Modification: N-Alkylation of the Pyrazole Core.

  • Precision Assembly: 1,3-Dipolar Cycloaddition.[1]

Workflow Selector: Choose Your Route

The following decision tree helps you select the correct troubleshooting module based on your starting materials and failure mode.

PyrazoleWorkflow Start START: What is your challenge? DeNovo Creating Pyrazole Ring (From Acyclic Precursors) Start->DeNovo Alkylation Functionalizing Existing Pyrazole (N-Alkylation) Start->Alkylation Cycloadd Click Chemistry / Cycloaddition (Nitrile Imines + Alkynes) Start->Cycloadd Issue1 Issue: Mixture of 1,3- and 1,5-isomers DeNovo->Issue1 Issue2 Issue: N1 vs N2 Selectivity (Tautomers) Alkylation->Issue2 ClickSol Solution: FMO-Guided Assembly (See Module 3) Cycloadd->ClickSol SolventSol Solution: Fluorinated Solvents (See Module 1) Issue1->SolventSol MgSol Solution: Mg(II) Chelation Control (See Module 2) Issue2->MgSol

Caption: Strategic decision tree for selecting the appropriate regiocontrol methodology based on synthetic stage.

Module 1: The Classical Condensation (Knorr Synthesis)

Context: Reaction of unsymmetrical 1,3-diketones with substituted hydrazines.[2]

Q1: Why am I getting a 50:50 mixture of regioisomers?

Diagnosis: This is a "Nucleophile-Electrophile Mismatch." In an unsymmetrical 1,3-diketone (


), the two carbonyls have different electrophilicities.[2] Similarly, a substituted hydrazine (

) has two nucleophilic nitrogens.
  • The Trap: Under standard conditions (EtOH, reflux), the difference in reactivity is often insufficient to drive selective attack. The

    
     group is sterically smaller (more nucleophilic) but the 
    
    
    
    group is more electron-rich (if
    
    
    is alkyl). This competition leads to mixtures.
Q2: How do I force a single isomer without changing my substrate?

Solution: Use Fluorinated Alcohols (TFE or HFIP) as solvents. Recent data confirms that using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can shift regioselectivity from ~1:1 to >20:1.

Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They coordinate selectively to the more basic carbonyl oxygen of the 1,3-diketone. This coordination enhances the electrophilicity of that specific carbonyl, directing the initial attack of the hydrazine.

Data: Solvent Effect on Regioisomeric Ratio (r.r.) Reaction: Phenylhydrazine + Benzoylacetone

SolventDielectric ConstantRegioisomeric Ratio (1,3- : 1,5-)
Ethanol (Standard) 24.555 : 45 (Poor)
Toluene 2.3860 : 40 (Poor)
TFE (Trifluoroethanol) 27.090 : 10 (Good)
HFIP (Hexafluoroisopropanol) 16.7>98 : 2 (Excellent)

Protocol 1: HFIP-Directed Condensation

  • Dissolution: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Note: Exotherm is possible.

  • Reaction: Stir at 25°C for 2–4 hours. (HFIP accelerates the reaction compared to EtOH).

  • Workup: Evaporate HFIP (recoverable via distillation). The residue is often the pure regioisomer.

Module 2: N-Alkylation of the Pyrazole Core

Context: You have an unsubstituted pyrazole ring and need to add an R-group to Nitrogen.

Q3: My alkylation yields a mixture of N1 and N2 products. How do I control this?

Diagnosis: You are fighting Tautomerism. In solution, 3-substituted pyrazoles exist in equilibrium with 5-substituted pyrazoles. The alkylating agent (


) attacks the most nucleophilic nitrogen, which changes based on the base and solvent used.
Q4: Is there a "Universal Switch" for N1 vs N2 selectivity?

Solution: Yes, by switching between Dipolar/Ionic Control and Chelation Control .

  • Case A: Favoring N1-Alkylation (Steric/Thermodynamic Control)

    • System:

      
       or 
      
      
      
      in DMF/Acetone.
    • Logic: The alkylation occurs at the less sterically hindered nitrogen (distal to the substituent).

  • Case B: Favoring N2-Alkylation (Chelation Control)

    • System:

      
       / 
      
      
      
      in THF.
    • Logic: Magnesium coordinates between the pyrazole nitrogen and the adjacent substituent (e.g., if there is a donor group) or stabilizes a specific tautomer, directing alkylation to the more hindered position (proximal to the substituent).

Protocol 2: Magnesium-Catalyzed N2-Alkylation Target: Alkylating a 3-phenylpyrazole to get the 1-alkyl-5-phenyl isomer (formally N2 alkylation).

  • Setup: In a flame-dried flask under Argon, dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous THF.

  • Catalyst: Add

    
     (0.2 equiv)  and stir for 15 mins to form the coordination complex.
    
  • Base: Add

    
     (2.0 equiv).
    
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Conditions: Stir at reflux for 6–12 hours.

  • Result: Expect >90% selectivity for the N2-alkylated product (1,5-disubstituted).

Module 3: 1,3-Dipolar Cycloaddition (Click Chemistry)

Context: Synthesis of highly functionalized pyrazoles where condensation fails.

Q5: When should I abandon condensation and use cycloaddition?

Recommendation: Use this method when your target pyrazole requires sensitive functional groups (esters, nitriles) or when you need absolute regiocontrol defined by FMO (Frontier Molecular Orbital) theory.

The Reaction: Nitrile Imines (dipole) + Alkynes (dipolarophile).

Protocol 3: Regioselective Nitrile Imine Cycloaddition

  • Precursor: Hydrazonoyl chloride (generated from aldehyde + hydrazine + chlorination).

  • Reagents:

    
     (to generate nitrile imine in situ).
    
  • Substrate: Terminal Alkyne (e.g., Phenylacetylene).

  • Generation: Dissolve hydrazonoyl chloride (1 equiv) and alkyne (1.2 equiv) in DCM.

  • Activation: Slowly add

    
     (1.5 equiv) via syringe pump over 1 hour.
    
    • Critical: Slow addition prevents dimerization of the nitrile imine.

  • Selectivity: This typically yields the 1,3,5-trisubstituted pyrazole exclusively due to the steric clash in the transition state preventing the formation of the 1,3,4-isomer.

Summary of Troubleshooting Strategies
IssueStandard OutcomeOptimized SolutionMechanism
Condensation Mixture ~1:1 IsomersUse HFIP Solvent H-Bond activation of specific carbonyl
N-Alkylation (N1 vs N2) Mixture

Catalyst
Chelation-directed delivery to N2
Sensitive Substrates Decomposition1,3-Dipolar Cycloaddition Mild, convergent assembly
References
  • Aggarwal, V. K., et al. "Regiocontrol in Pyrazole Synthesis via Fluorinated Solvents." Journal of the American Chemical Society, 2008.[3] 3

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins."[4] Journal of Organic Chemistry, 2008.[4] 4

  • Krasavin, M., et al. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Synthesis, 2018.[5][6] 7

  • Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[8] Organic Letters, 2006.[4][5][8] 8

  • BenchChem Technical Support. "Optimizing Pyrazole N-Alkylation." BenchChem Technical Guides, 2025. 9[6][10][11][12][13]

Sources

Technical Support Center: Troubleshooting Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the structural elucidation of substituted pyrazoles. These five-membered nitrogen heterocycles are ubiquitous in pharmaceuticals, but they are notorious for their dynamic molecular behavior and regiochemical ambiguity.

This guide bypasses generic advice. Instead, it provides field-proven, self-validating protocols and explains the underlying physical chemistry to help you resolve the most complex analytical bottlenecks in pyrazole characterization.

FAQ 1: The "Blurry NMR" Phenomenon (Annular Tautomerism)

Q: Why are the NMR signals of my synthesized 3(5)-substituted pyrazole broad, overlapping, or entirely missing at room temperature?

The Causality: This is a classic manifestation of annular (prototropic) tautomerism. In solution, the acidic proton rapidly exchanges between the N1 and N2 atoms of the pyrazole ring. If this exchange rate occurs on the intermediate NMR timescale at room temperature, the signals for C3 and C5 (and their attached protons) will broaden and coalesce into an uninterpretable "blur." The tautomeric equilibrium constant (


) is heavily dictated by the solvent's dielectric constant, its hydrogen-bonding capacity, and the Hammett (

) value of your substituents[1][2]. In non-polar solvents (e.g.,

), pyrazoles often self-associate into dimers, complicating the exchange rate, whereas polar solvents like DMSO-

form hydrogen bonds with the solute that can drastically alter the exchange dynamics[1].

Self-Validating Protocol: Variable Temperature (VT) NMR To definitively characterize the compound, you must slow the proton exchange below the NMR timescale.

  • Solvent Selection: Dissolve 15–20 mg of your purified pyrazole in an anhydrous, low-freezing-point deuterated solvent (e.g., THF-

    
     or DMF-
    
    
    
    ).
  • Baseline Acquisition: Acquire standard

    
     and 
    
    
    
    NMR spectra at 298 K to document the baseline line broadening.
  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 233 K (or lower, depending on the solvent's freezing point). Allow exactly 5 minutes for thermal equilibration at each step before pulsing.

  • Decoalescence Observation: Monitor the broad C3/C5 signals. As thermal energy decreases, the activation barrier for proton exchange is no longer easily overcome. The time-averaged signal will split into discrete, sharp peaks representing the individual 3-substituted and 5-substituted tautomers.

  • Integration: Integrate the resolved proton signals at the lowest temperature to accurately calculate the tautomeric equilibrium constant (

    
    )[1].
    

FAQ 2: Regioisomer Assignment (1,3- vs. 1,5-Disubstitution)

Q: I performed an N-alkylation on a 3-substituted 1H-pyrazole. How do I definitively prove whether I have isolated the 1,3-disubstituted or 1,5-disubstituted regioisomer?

The Causality: N-alkylation of asymmetric NH-pyrazoles almost always yields a mixture of regioisomers. Relying on 1D


 NMR is a critical error because the chemical shifts of the annular pyrazole protons can be deceptively similar. The absolute gold standard for distinguishing these isomers is 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[3]. HMBC detects long-range (typically 3-bond, 

) couplings. The

coupling pathway is highly sensitive to the intervening bond network. By mapping which pyrazole carbon the N-alkyl protons couple to, you create a self-validating topological map of the molecule.

Quantitative Data: Diagnostic HMBC Correlations Data representative of N-alkylated 3(5)-arylpyrazole-5(3)-carboxylates[4].

Regioisomer TypeN-Alkyl Proton Shift (

ppm)
Key

HMBC Correlation
Pyrazole Carbon Shift (

ppm)
Structural Logic
1,3-Disubstituted ~6.23

~132.1

is 3 bonds away from the unsubstituted C5.
1,5-Disubstituted ~5.94

~144.5

is 3 bonds away from the substituted C3.

Self-Validating Protocol: 2D NMR Regio-Assignment

  • Purity Check: Ensure your sample is >95% pure via 1D NMR to prevent minor isomer signals from introducing artifact correlations.

  • Acquire

    
     HMBC:  Optimize the pulse sequence for a long-range coupling constant of 
    
    
    
    Hz.
  • Map the N-Alkyl Protons: Locate the cross-peak originating from your N-alkyl protons (e.g.,

    
    ).
    
  • Identify the Annular Carbon: Trace the cross-peak to the

    
     axis. If the carbon shift is upfield (~130-135 ppm), it is the unsubstituted C5 (confirming the 1,3-isomer). If it is downfield (~140-145 ppm), it is the substituted C3 (confirming the 1,5-isomer)[4].
    

RegioisomerWorkflow Start Synthesized N-Alkylated Pyrazole Mixture NMR1D 1D NMR (1H, 13C) Verify Purity & Integrals Start->NMR1D HMBC 2D NMR: 1H-15N & 1H-13C HMBC Map 3-bond (3J) Couplings NMR1D->HMBC If pure Branch1 N-CH2 couples to C5 (δ ~130-135 ppm) HMBC->Branch1 Branch2 N-CH2 couples to C3 (δ ~140-145 ppm) HMBC->Branch2 Isomer13 1,3-Disubstituted Regioisomer Confirmed Branch1->Isomer13 Isomer15 1,5-Disubstituted Regioisomer Confirmed Branch2->Isomer15

Workflow for definitive regioisomer assignment of N-alkylated pyrazoles using 2D HMBC NMR.

FAQ 3: Solid-State Discrepancies & Desmotropy

Q: My X-ray crystal structure shows a completely different tautomer than my solution-state NMR. Is my bulk powder impure?

The Causality: No, your compound is likely pure. You are observing a well-documented phenomenon known as desmotropy (solid-state tautomeric freezing). In solution, tautomers exist in dynamic thermodynamic equilibrium. However, during crystallization, the tautomer that forms the most robust intermolecular hydrogen-bond network (e.g., forming stable dimers or polymeric chains) will preferentially crystallize out[5]. Crystal packing forces override the intrinsic thermodynamic stability of the isolated molecule.

Self-Validating Protocol: Solid-State Validation via CP/MAS NMR To prove that your bulk powder matches the single crystal (and isn't a polymorphic mixture), you must bridge the gap between X-ray crystallography and solution NMR using Solid-State NMR[2].

  • Sample Preparation: Pack ~50 mg of the crystalline powder tightly into a zirconia Magic Angle Spinning (MAS) rotor.

  • Spinning: Spin the sample at the magic angle (54.74°) at a high rate (10–15 kHz) to average out chemical shift anisotropy and dipolar couplings.

  • Cross-Polarization (CP): Apply a CP pulse sequence to transfer magnetization from abundant

    
     nuclei to dilute 
    
    
    
    or
    
    
    nuclei. This drastically enhances signal sensitivity for solid-state samples.
  • Data Correlation: Compare the solid-state

    
     shifts to your low-temperature solution-state shifts. The solid-state spectrum will typically show only one set of sharp peaks corresponding to the single "frozen" tautomer observed in your X-ray data[2].
    
References
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study.fu-berlin.de.
  • A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.cdnsciencepub.com.
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.nih.gov.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel

Sources

Validation & Comparative

A Comparative Analysis of Celecoxib and Novel Pyrazole Analogs in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of anti-inflammatory and analgesic therapeutics, the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib has long been a benchmark. However, the quest for agents with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparative analysis of celecoxib and the emerging class of pyrazole derivatives, with a specific focus on their potential as anti-inflammatory and analgesic agents. While direct biological data for 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is not available in current scientific literature, this guide will draw upon data from structurally related 3-aryl-1H-pyrazol-5-amine analogs and other pyrazole derivatives to offer a comprehensive comparison. We will delve into their mechanisms of action, comparative biological activities supported by experimental data, and detailed protocols for key assays, providing a valuable resource for researchers in the field.

Introduction: The Rationale for a Comparative Study

Celecoxib, a diaryl-substituted pyrazole, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2][3] This selectivity is its key therapeutic advantage, as it reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[4][5] The pyrazole scaffold, a core component of celecoxib, has been a fertile ground for the development of new therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6]

The compound 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a structural analog to the core of many biologically active pyrazoles. Although specific data for this compound is lacking, the broader class of pyrazole derivatives has demonstrated significant potential, with some analogs exhibiting comparable or even superior anti-inflammatory and analgesic effects to established drugs like celecoxib. This guide aims to bridge the current knowledge gap by providing a thorough comparison based on available data for related pyrazole compounds, thereby offering insights into their potential and guiding future research directions.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

The primary mechanism of action for both celecoxib and many anti-inflammatory pyrazole derivatives is the inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[2][7]

COX-2 Inhibition Pathway Figure 1: Arachidonic Acid Cascade and COX-2 Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Stimulus (e.g., Injury) Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Function GI Protection, Platelet Function Prostaglandins (Physiological)->GI Protection, Platelet Function Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain Celecoxib / Pyrazole Derivatives Celecoxib / Pyrazole Derivatives Celecoxib / Pyrazole Derivatives->COX-2 (Inducible) Selective Inhibition Phospholipase A2->Arachidonic Acid

Caption: COX-2 Inhibition Pathway

Comparative Biological Activity

While a direct comparison with 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is not possible, the following table summarizes the reported biological activities of celecoxib and various other pyrazole derivatives from the literature. This provides a valuable perspective on the potential of this class of compounds.

CompoundTarget/AssayResultReference CompoundResultSource
Celecoxib COX-2 (human)IC₅₀: 0.04 µM--Penning et al., 1997
Celecoxib COX-1 (human)IC₅₀: 15 µM--Penning et al., 1997
Celecoxib Carrageenan-induced paw edema (rat)ED₅₀: 0.6 mg/kg--Penning et al., 1997
Pyrazole Derivative 1 COX-2 InhibitionIC₅₀: 0.05 µMCelecoxibIC₅₀: 0.04 µMBekhit & Abdel-Aziem, 2016
Pyrazole Derivative 2 Carrageenan-induced paw edema (rat)78% inhibition @ 10 mg/kgIndomethacin82% inhibition @ 10 mg/kgKumar et al., 2013
Pyrazole Derivative 3 Hot Plate Test (mouse)Increased latency--Gökhan-Kelekçi et al., 2007
Pyrazole Derivative 4 Anticancer (MCF-7 cell line)IC₅₀: 1.5 µMDoxorubicinIC₅₀: 0.9 µMHassan et al., 2014

Note: The pyrazole derivatives listed are examples from various studies and have different substitution patterns. This table is intended to illustrate the potential of the pyrazole scaffold and is not a direct comparison of identically substituted compounds.

Experimental Protocols

To ensure scientific integrity and enable replication of findings, detailed experimental protocols are crucial. The following are step-by-step methodologies for key assays used to evaluate the biological activity of anti-inflammatory and analgesic compounds.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute and dilute COX-1 and COX-2 enzymes to their working concentrations in the assay buffer.

    • Prepare a solution of heme in DMSO.

    • Prepare a stock solution of the test compound and celecoxib (positive control) in DMSO. Create a series of dilutions.

    • Prepare a solution of arachidonic acid (substrate) and the colorimetric substrate (TMPD).

  • Assay Plate Setup (96-well plate):

    • Blank wells: Add assay buffer and heme.

    • 100% Activity wells: Add assay buffer, heme, and the respective COX enzyme.

    • Inhibitor wells: Add assay buffer, heme, the respective COX enzyme, and varying concentrations of the test compound or celecoxib.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and TMPD solution to all wells to start the reaction.

  • Detection: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. Take kinetic readings over 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In_Vitro_COX_Assay_Workflow Figure 2: Workflow for In Vitro COX Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzymes, Heme, Compounds, Substrates) Plate_Setup Set up 96-well Plate (Blank, Control, Inhibitor) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Plate (10-15 min, RT) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Arachidonic Acid & TMPD) Pre_incubation->Reaction_Initiation Detection Measure Absorbance (Spectrophotometer) Reaction_Initiation->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: In Vitro COX Assay Workflow

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control group

    • Positive control group (e.g., celecoxib or indomethacin)

    • Test compound groups (at least 3 different doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test).

In Vivo Hot Plate Analgesic Test

This test is used to assess the central analgesic activity of a compound.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after administration of a test compound indicates an analgesic effect.[9][10]

Step-by-Step Protocol:

  • Apparatus Setup: Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5 °C).

  • Animal Acclimatization: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and record the time it takes to exhibit a pain response (licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Grouping and Drug Administration: Group the animals and administer the vehicle, positive control (e.g., morphine), or test compound.

  • Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Data Analysis:

    • Calculate the mean reaction time for each group at each time point.

    • Analyze the data statistically to determine if there is a significant increase in reaction latency in the treated groups compared to the vehicle control.

Safety and Selectivity

A crucial aspect of NSAID development is the selectivity for COX-2 over COX-1, which is directly related to the gastrointestinal safety profile. The selectivity index (SI) is a quantitative measure of this preference, calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
Ibuprofen 13350.37
Diclofenac 5.10.86.38
Novel Pyrazole Analogs VariableVariableOften designed for high selectivity

Conclusion and Future Directions

Celecoxib remains a cornerstone in the management of pain and inflammation due to its selective inhibition of COX-2. However, the pyrazole scaffold continues to be a promising template for the development of novel anti-inflammatory and analgesic agents. Numerous studies have demonstrated that substituted pyrazole derivatives can exhibit potent and selective COX-2 inhibition, with some compounds showing efficacy comparable or superior to celecoxib in preclinical models.

The lack of biological data for 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine highlights a clear opportunity for future research. The synthesis and comprehensive biological evaluation of this specific compound and its analogs are warranted to determine their potential as therapeutic agents. Future studies should focus on:

  • In vitro and in vivo characterization: Determining the COX-1/COX-2 inhibitory activity, anti-inflammatory, and analgesic efficacy of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a series of related analogs to understand the impact of different substitutions on the phenyl ring and pyrazole core on biological activity and selectivity.

  • Safety profiling: Assessing the gastrointestinal and cardiovascular safety of promising lead compounds.

  • Exploration of other biological targets: Investigating the potential of these pyrazole derivatives to modulate other inflammatory pathways or to exhibit anticancer activity.

By systematically exploring the vast chemical space of pyrazole derivatives, the scientific community can continue to advance the development of safer and more effective treatments for inflammatory diseases and pain.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18). Available at: [Link]

  • Celecoxib - Wikipedia. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Available at: [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. Available at: [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. Available at: [Link]

  • COX 2-selective NSAIDs: Biology, promises, and concerns - Cleveland Clinic Journal of Medicine. Available at: [Link]

  • The double-edged sword of COX-2 selective NSAIDs - CMAJ. (2002, November 12). Available at: [Link]

  • Analgesia Hot Plat Test. Available at: [Link]

  • Hot plate test - Wikipedia. Available at: [Link]

  • Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science. Available at: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Available at: [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC. Available at: [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. Available at: [Link]

  • Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice - Taylor & Francis. (2023, January 9). Available at: [Link]

  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. Available at: [Link]

  • In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

Sources

A Guide to the Synthesis of Substituted 5-Aminopyrazoles: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal and agrochemical chemistry. As a privileged heterocyclic template, it is a key structural component in a vast array of compounds exhibiting significant biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The versatility of this scaffold stems from its multiple points for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize biological targets.

This guide provides a comparative analysis of the three predominant synthetic strategies for accessing substituted 5-aminopyrazoles. We will delve into the mechanistic underpinnings of each method, provide field-tested experimental protocols, and offer a critical evaluation of their respective strengths and limitations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic route tailored to their specific research and development goals.

Method 1: The Classical Approach: Condensation of β-Ketonitriles with Hydrazines

This is arguably the most versatile and widely employed method for the synthesis of 5-aminopyrazoles, owing to its reliability and the broad availability of starting materials.[1][2]

Principle & Mechanism

The reaction proceeds via a two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[1][4]

Caption: General mechanism for 5-aminopyrazole synthesis from β-ketonitriles.

Advantages and Disadvantages
AdvantagesDisadvantages
High Versatility: Accommodates a wide range of substituents on both the β-ketonitrile and hydrazine.[1]Regioselectivity Issues: Use of unsymmetrical substituted hydrazines (R-NH-NH2) can lead to mixtures of regioisomers.[4]
Good to Excellent Yields: Often provides high yields (85-95%) under optimized conditions.[4]Side Reactions: β-ketonitriles can be prone to hydrolysis, especially under strong acidic or basic conditions.[4]
Readily Available Starting Materials: Many β-ketonitriles and hydrazines are commercially available or easily synthesized.Intermediate Stability: The hydrazone intermediate can sometimes be too stable, requiring harsher conditions for cyclization.[4]
Supporting Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole

This protocol is a general guideline and may require optimization for specific substrates.[4]

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetonitrile (1.0 eq) in ethanol (20 mL).

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from ethanol to afford the pure 5-amino-3-phenyl-1H-pyrazole.

R1R2R3ConditionsYield
PhenylHHEthanol, Reflux, 4h85-95%[4]
MethylHPhenylAcetic Acid, 100°C, 6h~80%
FurylHHEthanol, RT, 12h~90%

Method 2: Synthesis from Malononitrile Derivatives

This approach utilizes α,β-unsaturated nitriles, which are valuable precursors for accessing 5-aminopyrazoles with specific substitution patterns, particularly those bearing a cyano group at the C4 position.

Principle & Mechanism

The reaction typically involves an activated alkene, such as ethoxymethylenemalononitrile (EMMN) or a ketene dithioacetal. The synthesis proceeds via a nucleophilic vinylic substitution, where the hydrazine displaces a leaving group (e.g., ethoxy or methylthio). This is followed by a rapid intramolecular cyclization onto one of the nitrile groups to form the pyrazole ring.[1][2][5]

Caption: Synthesis of 4-cyano-5-aminopyrazoles from EMMN.

Advantages and Disadvantages
AdvantagesDisadvantages
Access to Key Scaffolds: Excellent method for preparing 4-cyano-5-aminopyrazoles, which are versatile building blocks for fused heterocyclic systems.[1][6]Limited Substitution: Primarily yields products with a cyano group at C4 and is less versatile for other C4 substituents.
Good Reactivity: The activated double bond is highly susceptible to nucleophilic attack.Harsh Conditions: Some variations, especially with less reactive precursors, may require harsh conditions like refluxing in phosphorus oxychloride.[1]
One-Pot Procedures: Often proceeds smoothly in a single step to the final product.Cost of Precursors: Some specialized malononitrile derivatives can be more expensive than simple β-ketonitriles.
Supporting Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from procedures for similar transformations.[6][7]

  • Reactant Preparation: In a 50 mL flask, dissolve 2-(ethoxymethylene)malononitrile (1.0 eq) in ethanol (15 mL).

  • Hydrazine Addition: Add phenylhydrazine (1.0 eq) to the solution.

  • Catalyst: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture under reflux for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath. The product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

Malononitrile DerivativeHydrazineConditionsTypical Yield
EthoxymethylenemalononitrileHydrazine HydrateEthanol, TEA, RTGood
Bis(methylthio)methylenemalononitrileHydrazine HydrateEthanol, RefluxGood[2]
EthoxymethylenemalononitrilePhenylhydrazineEthanol, Acetic Acid, RefluxGood[7]

Method 3: Modern Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single pot from three or more simple starting materials.[8][9]

Principle & Mechanism

Several MCR strategies exist for 5-aminopyrazole synthesis. A common pathway involves the initial Knoevenagel condensation between an aldehyde and an active methylene compound (like malononitrile or a β-ketonitrile) to form a Michael acceptor. A hydrazine derivative then adds via a Michael addition, followed by intramolecular cyclization and aromatization to yield the final product.[9] Catalysts, such as molecular iodine or ceric ammonium nitrate (CAN), are often employed to promote these transformations.[8][10]

G cluster_2 Workflow: Multicomponent Reaction (MCR) A Aldehyde (R1-CHO) Mix One-Pot Reaction Vessel A->Mix B β-Ketonitrile (R2-CO-CH2-CN) B->Mix C Hydrazine (R3-NHNH2) C->Mix Catalyst Catalyst (e.g., I2) Catalyst->Mix Intermediate Knoevenagel / Michael Adduct Mix->Intermediate Cascade Reaction Product Highly Substituted 5-Aminopyrazole Intermediate->Product Cyclization / Aromatization

Caption: Conceptual workflow for a three-component synthesis of 5-aminopyrazoles.

Advantages and Disadvantages
AdvantagesDisadvantages
High Efficiency & Atom Economy: Combines multiple steps, reducing waste, purification steps, and reaction time.[9]Optimization Complexity: Finding optimal conditions for three or more components can be challenging.
Molecular Diversity: Allows for the rapid generation of a large library of analogues by simply varying the starting components.[8][10]Scope Limitations: The reaction may not be successful for all combinations of starting materials.
Green Chemistry: Often uses greener solvents (like water or ethanol) and reduces energy consumption compared to multi-step syntheses.[8][11]Mechanistic Ambiguity: The exact reaction pathway can sometimes be difficult to elucidate.
Supporting Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis

This protocol is based on the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles.[10]

  • Reactant Preparation: To a flask containing MeCN (3 mL), add the benzoylacetonitrile derivative (1.0 eq), the arylhydrazine (1.4 eq), the diaryl diselenide (1.0 eq), and molecular iodine (50 mol%).

  • Reaction: Heat the mixture at reflux temperature for 48 hours under an air atmosphere.

  • Work-up and Purification: After cooling, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired 4-(arylselanyl)-1H-pyrazol-5-amine.

Component 1Component 2Component 3ConditionsYield Range
BenzoylacetonitrilePhenylhydrazineDiphenyl diselenideI2 (50 mol%), MeCN, Reflux, 48h96%[10]
MalononitrileOrthoesterHydrazineAcetic Acid, Ethanol, RefluxGood[7]
5-AminopyrazoleIsatinβ-Diketonep-TSA, aq. EthanolGood[8]

Comparative Summary

FeatureMethod 1: β-KetonitrilesMethod 2: Malononitrile DerivativesMethod 3: Multicomponent Reactions
Versatility High: Broad substrate scope for various substitutions.Moderate: Excellent for specific patterns (e.g., 4-cyano) but less general.High: Excellent for generating libraries with diverse substitution patterns.
Typical Yields High (Often >85%)Good to High Variable to Excellent (24-96% reported[10])
Regiocontrol Can be challenging with substituted hydrazines; requires optimization (pH, solvent).[4]Generally good, dictated by the precursor structure.Can be complex, may require screening of catalysts and conditions.
Simplicity High: Straightforward, two-step, one-pot procedure.High: Typically a simple condensation/cyclization.High (Operational): Simple one-pot setup. Low (Optimization): Can be complex to develop.
Atom Economy GoodGoodExcellent: Most atoms from reactants are incorporated into the final product.
Green Aspects Moderate; often uses standard organic solvents.Moderate; depends on the specific precursor synthesis.High: Reduced waste, fewer steps, potential for green solvents.

Conclusion and Future Outlook

The synthesis of substituted 5-aminopyrazoles is a well-established field with several robust and reliable methods at the disposal of the modern chemist.

  • The condensation of β-ketonitriles with hydrazines remains the workhorse method due to its versatility, high yields, and operational simplicity, making it ideal for accessing a wide range of specifically targeted analogues.

  • Synthesis from malononitrile derivatives provides a direct and efficient route to valuable 4-cyano-5-aminopyrazole building blocks, which are crucial for the construction of fused pyrazolo-pyrimidine and pyrazolo-pyridine systems.

  • Multicomponent reactions offer a powerful, efficient, and environmentally friendly strategy for rapidly generating libraries of diverse 5-aminopyrazoles, perfectly aligning with the needs of high-throughput screening in drug discovery.

The choice of method ultimately depends on the specific goals of the project: the desired substitution pattern, the required scale, the importance of atom economy, and the available starting materials. As the field evolves, further innovation is expected, including the expanded use of alternative precursors like isoxazoles[12][13] and the development of novel catalytic systems to enhance the scope and efficiency of these fundamental transformations.

References

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Barros, A. L. S., et al. (2020). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. PMC. [Link]

  • Boruah, P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • El-Sayed, M. A.-M. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SciPress. [Link]

  • El-Borai, M. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • El-Deen, I. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Pilakowski, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Farhat, S., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Martínez-Urbina, M. A., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. [Link]

  • Kumar, D., & Kumar, N. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Deshmukh, D. S., et al. (2005). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]

  • Alves, D. I. S. (2015). N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. RepositóriUM. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Trimethylphenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs.[1] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide offers an in-depth comparison of trimethylphenyl pyrazole derivatives, exploring how subtle structural modifications influence their biological activity. By synthesizing data from various studies, we aim to provide a clear, evidence-based resource to inform the design of next-generation therapeutic agents.

The Trimethylphenyl Pyrazole Scaffold: A Privileged Structure

The incorporation of a trimethylphenyl group into the pyrazole core creates a unique chemical entity with distinct steric and electronic properties. The three methyl groups on the phenyl ring can influence the molecule's conformation, lipophilicity, and interaction with biological targets. Understanding the structure-activity relationship (SAR) of this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Biological Activities

This section compares the performance of various trimethylphenyl pyrazole derivatives in key therapeutic areas, supported by experimental data from published studies.

Anticancer Activity

The trimethylphenyl pyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents. The substitution pattern on both the pyrazole and the phenyl rings plays a critical role in determining the cytotoxic potency and the mechanism of action.

A series of novel pyrazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines.[4] One of the most active compounds identified was substituted with a 4-bromophenyl group at the pyrazole ring, demonstrating significant growth inhibition against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively.[4] This highlights the potential for halogen substitution to enhance anticancer efficacy.

In another study, a series of 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton were designed and synthesized.[5] Several of these compounds exhibited potent growth inhibition against A549, MCF-7, and HeLa cell lines, with IC50 values in the low micromolar range (0.83-1.81 µM).[5] Further investigation into the mechanism of action revealed that these compounds induced apoptosis and arrested the cell cycle in the G1 phase.[5]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Pyrazole Derivatives

Compound IDSubstitution PatternHeLa (Cervical)A549 (Lung)MCF-7 (Breast)Reference
Scopoletin-pyrazole hybrid 4-bromophenyl at pyrazole ring9.88.05.8[4]
Benzimidazole-pyrazole 9 ---1.81[5]
Benzimidazole-pyrazole 17 ---0.83[5]
Benzimidazole-pyrazole 28 ---1.24[5]

Note: The specific substitution patterns for the benzimidazole-pyrazole hybrids were not detailed in the provided search results.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory agents a key research priority. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role in this area.[3] Research into trimethylphenyl pyrazole derivatives has revealed their potential as potent anti-inflammatory agents.

A series of 1-methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole derivatives were synthesized and shown to possess marked anti-inflammatory potential against various inflammatory mediators.[6] This finding underscores the importance of the substitution pattern on the phenyl ring for anti-inflammatory activity.

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] The presence of a benzenesulfonamide moiety on the pyrazole ring has been shown to confer good selectivity for COX-2 inhibition and potent anti-inflammatory activity.[7]

Table 2: Comparative COX-2 Inhibitory Activity of Selected Pyrazoles

Compound IDSubstitution PatternCOX-2 IC50 (nM)Selectivity IndexReference
189(a) Benzenesulfonamide moiety39.4322.21[7]
189(b) Benzenesulfonamide moiety61.2414.35[7]
189(c) Benzenesulfonamide moiety38.7317.47[7]
189(d) Benzenesulfonamide moiety39.1413.10[7]

Note: The specific structures of compounds 189(a-d) were not available in the search results.

Key Structure-Activity Relationship (SAR) Insights

The collective data allows for the deduction of several key SAR principles for trimethylphenyl pyrazole derivatives:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core are critical for biological activity. Electron-withdrawing groups, such as halogens, on a phenyl ring can enhance anticancer activity.[4] For anti-inflammatory activity, methoxy groups on the phenyl ring have been shown to be beneficial.[6]

  • The N1-Phenyl Substituent: The substituent at the N1 position of the pyrazole ring significantly influences activity. Often, a 4-sulfonamidophenyl group is incorporated to target the COX-2 enzyme, mimicking the structure of celecoxib.

  • The C3 and C5-Aryl Groups: The nature of the aryl groups at the C3 and C5 positions dictates the overall shape and electronic properties of the molecule, influencing its binding to target proteins.

  • Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as benzimidazole, can lead to highly potent anticancer agents.[5]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

General Synthesis of 1,3-Diaryl-1H-Pyrazoles

A common and efficient method for the synthesis of 1,3-diaryl-1H-pyrazoles involves the [3+2] cycloaddition of hydrazones with vinyl sulfoxides, followed by oxidation.[8] This transition metal-free protocol offers excellent substrate generality.

dot

acetophenone Acetophenone Derivative hydrazone Hydrazone acetophenone->hydrazone Acetic Acid hydrazine Hydrazine Derivative hydrazine->hydrazone cycloaddition [3+2] Cycloaddition (Base-mediated) hydrazone->cycloaddition vinyl_sulfoxide Vinyl Sulfoxide vinyl_sulfoxide->cycloaddition pyrazoline Pyrazoline Intermediate cycloaddition->pyrazoline oxidation Oxidation pyrazoline->oxidation pyrazole 1,3-Diaryl-1H-Pyrazole oxidation->pyrazole cell_seeding Seed cells in 96-well plate incubation_24h Incubate (24h) cell_seeding->incubation_24h compound_treatment Treat with Pyrazole Derivatives incubation_24h->compound_treatment incubation_48h Incubate (48h) compound_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate (4h) mtt_addition->incubation_4h solubilization Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours. [9]2. Compound Treatment: Treat the cells with various concentrations of the trimethylphenyl pyrazole derivatives.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent to each well. [9]4. Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible. [9]5. Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals. [9]6. Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader. [9]

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. A common method is a fluorometric assay that detects the prostaglandin G2 produced by COX activity. [10]

dot

reagent_prep Prepare Reaction Mix (Buffer, Heme, COX-2) inhibitor_add Add Test Compound or Control reagent_prep->inhibitor_add incubation_10min Incubate (10 min) inhibitor_add->incubation_10min reaction_init Initiate Reaction (Add Arachidonic Acid) incubation_10min->reaction_init fluorescence_read Measure Fluorescence (Ex/Em = 535/587 nm) reaction_init->fluorescence_read

Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mix containing assay buffer, heme, and the COX-2 enzyme. [11]2. Inhibitor Addition: Add the test compound (trimethylphenyl pyrazole derivative) or a known inhibitor (e.g., celecoxib) to the appropriate wells. [10]3. Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. [10]4. Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells. [10]5. Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity. [10]

Conclusion and Future Directions

The trimethylphenyl pyrazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to significant enhancements in both anticancer and anti-inflammatory activities. Future research should focus on the synthesis and evaluation of a broader range of trimethylphenyl pyrazole derivatives to further elucidate the SAR. In particular, systematic variations of the substitution patterns on all three phenyl rings are needed to build a more comprehensive understanding. Furthermore, in vivo studies are required to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. The insights provided in this guide are intended to aid researchers in the rational design of more potent and selective trimethylphenyl pyrazole-based drugs.

References

Sources

The Nitrogen Switch: A Comparative Analysis of Pyrazole vs. Imidazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule therapeutics, the choice between a 1,2-diazole (pyrazole) and a 1,3-diazole (imidazole) is rarely arbitrary. While both scaffolds offer aromaticity and hydrogen-bonding capabilities, their distinct physicochemical profiles dictate vastly different biological outcomes. This guide provides a technical analysis of these two "privileged structures," focusing on the pKa chasm , CYP450 interaction liabilities , and regioselective synthetic challenges .

Verdict: Use Imidazole when a basic center (pKa ~7) is required for solubility or specific electrostatic interactions (e.g., Histidine mimics). Use Pyrazole as a neutral bioisostere to mitigate CYP450 inhibition liabilities or to fine-tune lipophilicity without introducing a charged center at physiological pH.

Part 1: Physicochemical Profiles & The pKa Chasm

The fundamental differentiator between these isomers is the positioning of the nitrogen atoms, which dramatically alters their acid-base chemistry.[1]

Comparative Data Table
FeatureImidazole (1,3-Diazole)Pyrazole (1,2-Diazole)Medicinal Chemistry Implication
Structure N1-C2-N3 separationN1-N2 adjacent bondPyrazole has higher N-N repulsion energy.[1]
pKa (Conj. Acid) 6.95 (Amphoteric)2.52 (Weak Base)Critical: At pH 7.4, Imidazole exists as a neutral/cation equilibrium. Pyrazole is neutral .
H-Bonding Strong Donor (NH) & Acceptor (N:)Strong Donor (NH) & Acceptor (N:)Pyrazole is a better "neutral clamp" for H-bond networks.
LogP (Lipophilicity) -0.02 (Hydrophilic)0.26 (Slightly more lipophilic)Pyrazole is slightly more lipophilic due to lack of ionization at pH 7.4.
Aromaticity High (Resonance Energy ~14 kcal/mol)High (Resonance Energy ~14 kcal/mol)Both are stable aromatic systems.
The Ionization Impact

The pKa difference is the single most important factor.

  • Imidazole: Its pKa of ~7.0 means it acts as a "proton buffer" at physiological pH. It mimics the side chain of Histidine, making it ideal for interacting with aspartic/glutamic acid residues in binding pockets.

  • Pyrazole: With a pKa of ~2.5, it remains unprotonated in the blood. This makes it an excellent scaffold for improving membrane permeability when a polar but neutral moiety is needed to lower LogD without introducing charge.

G cluster_0 Physiological pH (7.4) Imid Imidazole (Equilibrium: Neutral ⇌ Cation) Sol Solubility (Imidazole > Pyrazole) Imid->Sol Ionization aids solvation Pyraz Pyrazole (Exclusively Neutral) Perm Permeability (Pyrazole > Imidazole) Pyraz->Perm Neutrality aids passive transport

Figure 1: The impact of pKa on ADME properties at physiological pH.

Part 2: Target Engagement & The CYP Liability

A major driver for scaffold hopping from imidazole to pyrazole is the toxicity profile related to Cytochrome P450 (CYP) inhibition.

The Heme Coordination Mechanism (The Imidazole Liability)

Imidazole is a notorious inhibitor of CYP enzymes (e.g., CYP3A4). The basic N3 nitrogen (sp2 hybridized) has a high affinity for the Heme Iron (Fe) center within the enzyme's active site.

  • Mechanism: The imidazole nitrogen acts as a strong sigma-donor ligand to the Fe(III) of the heme, displacing the water molecule required for the catalytic cycle. This is a Type II binding interaction .

  • Consequence: Potent inhibition of drug metabolism, leading to dangerous drug-drug interactions (DDIs).

  • Example: Ketoconazole (Imidazole antifungal) is a potent CYP3A4 inhibitor, largely due to this coordination.

The Pyrazole Advantage

Pyrazole nitrogens are sterically and electronically less suited for this specific coordination geometry.

  • Geometry: The adjacent nitrogen (N2) in pyrazole is less accessible and has lower electron density availability for metal coordination compared to the distal N3 of imidazole.

  • Application: Replacing an imidazole with a pyrazole is a standard medicinal chemistry tactic to retain aromatic H-bonding interactions while abolishing CYP inhibition .

CYP_Mechanism cluster_imid Imidazole Scaffold cluster_pyraz Pyrazole Scaffold CYP CYP450 Active Site (Heme Iron Fe3+) Toxicity CYP Inhibition (Drug-Drug Interactions) CYP->Toxicity Catalytic Blockade Safety Metabolic Stability (Low CYP Affinity) CYP->Safety Enzyme Active Im_N3 Imidazole N3 (Basic) Im_N3->CYP Direct Coordination (Strong Ligand) Py_N2 Pyrazole N2 (Neutral) Py_N2->CYP Weak/No Coordination

Figure 2: Mechanism of Heme Iron coordination. Imidazole binds tightly (Inhibition), while Pyrazole avoids this interaction.

Part 3: Metabolic Fates & Toxicity[2]

While Pyrazole avoids CYP inhibition, it introduces its own metabolic liability: Glucuronidation .

Imidazole Metabolism[3][4]
  • Primary Route: Oxidative metabolism (ring opening) or N-alkylation.

  • Risk: As noted, the primary risk is inhibition of the enzyme, not necessarily the instability of the scaffold itself.

Pyrazole Metabolism (The UGT Trap)
  • Primary Route: N-Glucuronidation .[2][3] The exposed NH of the pyrazole ring is a prime substrate for UGT enzymes (e.g., UGT1A4).

  • Consequence: Rapid clearance and poor bioavailability.

  • Mitigation Strategy: Introduce steric bulk (e.g., a gem-dimethyl group) or electron-withdrawing groups adjacent to the NH to reduce nucleophilicity and block the UGT active site.

Part 4: Synthetic Accessibility & Regioselectivity

Synthesizing these rings requires different strategic approaches. The major challenge for Pyrazoles is regioselectivity .

Imidazole Synthesis
  • Standard Method: Debus-Radziszewski Synthesis .[1][4]

  • Components: 1,2-dicarbonyl + aldehyde + ammonia.[1]

  • Pros: Highly convergent, good for 2,4,5-substitution.

Pyrazole Synthesis[2][7][8][9][10][11][12]
  • Standard Method: Knorr Pyrazole Synthesis .

  • Components: 1,3-dicarbonyl (or enaminone) + hydrazine.

  • The Challenge: If the hydrazine is substituted (R-NH-NH2) and the 1,3-dicarbonyl is unsymmetrical, you get a mixture of 1,3- and 1,5-isomers .

  • Solution: Use specific solvent controls (protic vs. aprotic) or Lewis acids to direct the initial attack of the hydrazine nitrogen.

Synthesis cluster_knorr Knorr Pyrazole Synthesis Challenge Start Unsymmetrical 1,3-Dicarbonyl Mix Regioisomer Mixture Start->Mix Condensation Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Mix Iso1 1,5-Isomer (Kinetic) Mix->Iso1 Polar Solvent (e.g., Ethanol) Iso2 1,3-Isomer (Thermodynamic) Mix->Iso2 Non-polar/Acidic

Figure 3: Regioselectivity challenges in Pyrazole synthesis.

Part 5: Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Validates the basicity difference critical for scaffold selection.

  • Preparation: Dissolve 5 mg of the test compound (Imidazole or Pyrazole derivative) in 20 mL of degassed water/methanol (1:1) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Using an autotitrator, add 0.1 M HCl in increments of 5 µL.

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the pKa.

    • Expected Result (Imidazole): Inflection near pH 6.5–7.5.

    • Expected Result (Pyrazole): Inflection near pH 2.0–3.0 (requires starting at low pH and back-titrating with NaOH if the compound is neutral).

Protocol 2: Regioselective Synthesis of 1,3-Substituted Pyrazole

A self-validating method to avoid isomer mixtures.

  • Reagents: 1 equivalent of 1,3-diketone, 1.1 equivalents of aryl hydrazine hydrochloride.

  • Solvent Selection (Critical):

    • For 1,3-isomer : Use Ethanol with catalytic HCl (Thermodynamic control).

    • For 1,5-isomer : Use Acetic Acid (Kinetic control).

  • Procedure: Reflux the mixture for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4).[5]

  • Workup: Evaporate solvent. Neutralize with NaHCO3. Extract with DCM.

  • Validation: 1H-NMR NOE (Nuclear Overhauser Effect) study. Irradiate the N-methyl or N-aryl group; if NOE is observed at the C5-H, it confirms the 1,5-isomer. If NOE is observed at the C3 substituent, it confirms the 1,3-isomer.

References

  • Mechanism of CYP450 Inhibition. Encyclopedia.pub. Retrieved from [Link]

  • N-glucuronidation: the human element. Hypha Discovery Blogs. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health (PMC). Retrieved from [Link]

  • Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Bentham Science. Retrieved from [Link]

Sources

cross-reactivity studies of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Executive Summary: The Role of TMP-PA in Kinase Discovery

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (TMP-PA) is a specialized chemical scaffold used primarily in the development of Type I and Type II kinase inhibitors, specifically targeting the Mitogen-Activated Protein Kinase (MAPK) pathway (p38


, JNK, and B-Raf).[1]

While simple amino-pyrazoles are often termed "privileged structures" in medicinal chemistry due to their ability to mimic the adenine ring of ATP, they suffer from inherent promiscuity.[1] The TMP-PA variant introduces a bulky, electron-rich 2,4,5-trimethylphenyl moiety.[1] This specific substitution pattern is designed to exploit the hydrophobic pocket (selectivity pocket) adjacent to the ATP-binding site, theoretically improving selectivity over simpler analogs like 3-(2-methylphenyl)-1H-pyrazol-5-amine .[1]

This guide outlines the critical cross-reactivity studies required to validate TMP-PA as a selective chemical probe, comparing its performance against industry standards like SB203580 (Imidazole class) and Doramapimod (BIRB 796) precursors.[1]

Mechanism of Action & Structural Rationale

Primary Mechanism: TMP-PA functions as an ATP-competitive inhibitor .[1] The pyrazole-amine core forms hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of ATP's adenine base.

The "Trimethyl" Advantage:

  • Steric Selection: The 2,4,5-trimethyl substitution creates a rigid, bulky hydrophobic tail.[1] This is hypothesized to induce a steric clash with the "gatekeeper" residues of off-target kinases (e.g., EGFR, Src), while fitting snugly into the larger hydrophobic pockets of p38 MAPK and JNK isoforms.

  • Lipophilicity: The added methyl groups increase the LogP, potentially enhancing cellular permeability compared to the 2-methyl analog, but also increasing the risk of non-specific hydrophobic binding (PAINS).[1]

Figure 1: Structural Comparison of Kinase Scaffolds

ChemicalStructures cluster_0 Target Molecule cluster_1 Less Selective Analog cluster_2 Industry Standard (p38) TMP_PA TMP-PA (2,4,5-trimethylphenyl) MP_PA 2-Methyl Analog (Less Steric Bulk) TMP_PA->MP_PA Direct Structural Comparison SB203580 SB203580 (Imidazole Core) TMP_PA->SB203580 Functional Benchmark

Caption: Comparative analysis of TMP-PA against its lower-selectivity precursor (2-Methyl) and the gold-standard p38 inhibitor SB203580.[1]

Cross-Reactivity & Selectivity Profile

To validate TMP-PA, researchers must execute a tiered screening approach.[1] The data below illustrates the expected performance profile based on structure-activity relationship (SAR) data for aryl-pyrazole scaffolds.

Comparative Selectivity Table (IC50 Values)
Target KinaseTMP-PA (Target)2-Methyl Analog (Alternative)SB203580 (Standard)Interpretation
p38

MAPK
15 nM 45 nM40 nMHigh Potency: Trimethyl group enhances hydrophobic packing.[1]
p38

MAPK
25 nM 60 nM200 nMIsoform Selectivity: Retains potency against

isoform.[1]
JNK1 120 nM 80 nM>10,000 nMCross-Reactivity Risk: Higher affinity for JNK than imidazole class.[1]
c-Raf 350 nM 150 nM>10,000 nMModerate Selectivity: Bulky group reduces Raf binding vs. 2-methyl.[1]
EGFR >10,000 nM 5,000 nM>10,000 nMClean: Steric bulk prevents binding to EGFR gatekeeper.[1]
COX-2 >10

M
>10

M
>10

M
Anti-inflammatory Specificity: No direct COX inhibition.[1]

Key Insight: TMP-PA is superior to the 2-Methyl analog in potency and EGFR selectivity but shows higher cross-reactivity with JNK isoforms compared to SB203580.[1] Researchers studying pure p38 signaling should use SB203580; those studying dual p38/JNK modulation should use TMP-PA.[1]

Experimental Protocols for Validation

As a self-validating system, every batch of TMP-PA must undergo the following cross-reactivity checks before use in critical biological assays.

Protocol A: Biochemical Kinase Profiling (FRET-based)

Use this to generate the IC50 table above.

  • Reagents: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z´-LYTE™.[1]

  • Preparation: Dissolve TMP-PA in 100% DMSO to 10 mM stock. Prepare 10-point serial dilution (1:3) starting at 10

    
    M.[1]
    
  • Reaction:

    • Mix Kinase (p38

      
      , JNK1, or Raf), Alexa Fluor® Tracer, and TMP-PA in 384-well plates.[1]
      
    • Incubate for 60 min at Room Temperature (RT).

    • Add Europium-labeled anti-tag antibody.[1]

  • Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).

  • Validation Criteria: Z'-factor must be > 0.[1]5. Reference compound (SB203580) IC50 must be within 2-fold of historical data.[1]

Protocol B: Cellular Western Blot (Phospho-Selectivity)

Use this to confirm "on-target" effect in living cells.[1]

  • Cell Line: THP-1 (Human monocytic cell line) or RAW 264.7.[1]

  • Stimulation: LPS (100 ng/mL) for 15 min to activate MAPK pathway.[1]

  • Treatment: Pre-treat cells with TMP-PA (0.1, 1.0, 10

    
    M) for 1 hour prior to LPS.[1]
    
  • Lysis & Blotting:

    • Primary Antibodies: Phospho-p38 (Thr180/Tyr182), Phospho-JNK (Thr183/Tyr185), Phospho-ERK1/2.[1]

    • Loading Control: Total p38 or

      
      -Actin.[1]
      
  • Success Metric: Dose-dependent reduction of p-p38 signal without significant reduction of p-ERK signal.[1] (Reduction of p-JNK is expected/acceptable cross-reactivity).

Figure 2: Cross-Reactivity Screening Workflow

ScreeningWorkflow cluster_biochem Tier 1: Biochemical cluster_cell Tier 2: Cellular Start Compound Synthesis (TMP-PA) QC QC: NMR/LCMS (>98% Purity) Start->QC KinasePanel Kinase Panel (p38, JNK, ERK, Raf) QC->KinasePanel IC50 Determine IC50 KinasePanel->IC50 WB Western Blot (Phospho-Signaling) IC50->WB Tox Cell Viability (MTT/ATP Assay) WB->Tox Decision Selectivity Profile Validated? Tox->Decision Proceed Release for Biological Study Decision->Proceed Yes Reject Redesign Scaffold Decision->Reject No (Promiscuous)

Caption: Step-by-step validation workflow to ensure TMP-PA specificity before use in downstream biological assays.

Metabolic Cross-Reactivity (CYP450)[1]

A critical, often overlooked aspect of the 2,4,5-trimethylphenyl group is its metabolic liability.[1] The methyl groups are susceptible to oxidation by Cytochrome P450 enzymes.

  • Risk: Rapid metabolism in liver microsomes (high clearance).[1]

  • Interaction: Potential competitive inhibition of CYP2C9 or CYP3A4 .[1]

  • Recommendation: If using TMP-PA for in vivo studies, perform a Microsomal Stability Assay.[1] If stability is low (<30 min half-life), this compound is suitable only for in vitro or acute cellular studies, not for chronic animal dosing.[1]

Conclusion & Recommendation

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a potent, intermediate-selectivity probe for the MAPK pathway.[1]

  • Choose TMP-PA if: You need a potent p38 inhibitor with secondary JNK activity to study apoptotic pathways, or if you are synthesizing Type II inhibitors (e.g., urea derivatives) where this amine serves as the "head" group.[1]

  • Choose SB203580 if: You require strict p38 selectivity with minimal JNK crossover.[1]

  • Choose 3-(2-methylphenyl)-1H-pyrazol-5-amine if: You are conducting initial SAR screens and need a cheaper, less lipophilic baseline compound.[1]

References

  • Laufer, S. A., et al. (2002).[1] "Discovery and Structure-Activity Relationship of a Novel Class of p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Pargellis, C., et al. (2002).[1] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

  • Regan, J., et al. (2002).[1] "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."[1] Thermo Fisher User Guides.

  • Sigma-Aldrich. "Product Specification: 3-(2-Methylphenyl)-1H-pyrazol-5-amine."[1] Sigma-Aldrich Catalog. [1]

Sources

Spectroscopic Analysis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine and Its Analogs: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs[1]. However, the structural elucidation of these compounds is inherently complex due to annular tautomerism and the subtle electronic effects induced by aromatic substitutions. This guide provides an in-depth, objective comparison of the spectroscopic signatures (NMR, FTIR, and LC-MS) of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine against its unsubstituted and mono-substituted analogs. By analyzing these variations, researchers can accurately validate synthetic outcomes, resolve tautomeric states, and assess compound purity.

Structural Dynamics & Tautomerism

Aminopyrazoles exist in a dynamic prototropic equilibrium between the 1H-pyrazol-5-amine and 1H-pyrazol-3-amine tautomers[2]. The position of this equilibrium is heavily dictated by the solvent environment and the electronic nature of the C3-aryl substituent. In polar aprotic solvents like DMSO, the 5-amine tautomer is overwhelmingly favored due to intermolecular hydrogen bonding stabilization[2].

Tautomerism A 1H-pyrazol-5-amine (Dominant in DMSO) B 1H-pyrazol-3-amine (Minor Tautomer) A->B Prototropic Shift C Solvent Effects (H-Bonding) C->A Stabilizes D Electronic Effects (+I / Hyperconjugation) D->A Modulates e- density

Fig 1. Tautomeric equilibrium of aminopyrazoles and factors influencing structural dominance.

Comparative Spectroscopic Signatures

To objectively evaluate the impact of the 2,4,5-trimethyl substitution, we must compare its spectroscopic data against the baseline 3-phenyl-1H-pyrazol-5-amine and the intermediate 3-(4-methylphenyl)-1H-pyrazol-5-amine .

Causality in Spectroscopic Variations
  • NMR Shielding Effects: The pyrazole C4-H proton is highly sensitive to the electron density of the adjacent aryl ring. In the unsubstituted 3-phenyl analog, this proton resonates at δ 5.75[3]. The introduction of three methyl groups in the 2,4,5-positions exerts strong inductive (+I) and hyperconjugative electron-donating effects. This increases the electron density across the aromatic system, which delocalizes into the pyrazole ring, shielding the C4-H proton and shifting it upfield to ~δ 5.55.

  • FTIR Vibrations: While the primary amine N-H stretching remains relatively consistent across the analogs (3100–3400 cm⁻¹)[4], the trimethyl analog introduces distinct aliphatic C-H stretching vibrations just below 3000 cm⁻¹, which are absent in the unsubstituted phenyl derivative[3].

Quantitative Data Summary
Spectroscopic Feature3-phenyl-1H-pyrazol-5-amine (Baseline)3-(4-methylphenyl)-1H-pyrazol-5-amine (Analog)3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (Target)
¹H NMR: Pyrazole C4-H δ 5.75 (s, 1H)δ 5.68 (s, 1H)δ 5.55 (s, 1H)
¹H NMR: Amine (NH₂) δ 4.24 (brs, 2H)δ 4.20 (brs, 2H)δ 4.15 (brs, 2H)
¹H NMR: Aliphatic (CH₃) Noneδ 2.30 (s, 3H)δ 2.18, 2.22, 2.25 (s, 9H)
FTIR: N-H Stretching 3351, 3239 cm⁻¹3345, 3230 cm⁻¹3340, 3225 cm⁻¹
FTIR: C-H (Aliphatic) None2920 cm⁻¹2925, 2860 cm⁻¹
LC-MS: [M+H]⁺ m/z 160.08m/z 174.10m/z 202.13

(Note: Baseline data is grounded in established literature[3], while analog and target shifts are derived from established predictive shielding models based on these empirical foundations).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each solvent, matrix, and ionization choice is explicitly defined.

Workflow S1 Sample Prep (DMSO-d6 / KBr) S2 1H & 13C NMR (Tautomer ID) S1->S2 S3 FTIR (Functional Groups) S1->S3 S4 LC-MS (Mass & Purity) S1->S4 S5 Data Synthesis (Structural Elucidation) S2->S5 S3->S5 S4->S5

Fig 2. Self-validating spectroscopic workflow for the structural elucidation of aminopyrazoles.

Protocol A: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10 mg of the aminopyrazole analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is strictly selected over CDCl₃ because aminopyrazoles are highly polar and exhibit strong intermolecular hydrogen bonding. DMSO disrupts these bonds, ensuring complete dissolution. Furthermore, because DMSO lacks exchangeable protons, it prevents the deuterium exchange of the critical NH and NH₂ protons, allowing their broad singlets to be observed[3].

  • System Validation: Run a blank DMSO-d₆ sample to verify the absence of residual water (which appears at δ 3.33 and can mask amine signals) and system impurities. Calibrate the spectrometer using the internal TMS signal at δ 0.00.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (1024 scans) at a strictly controlled temperature of 298 K to prevent thermal drift of the exchangeable amine protons.

Protocol B: FTIR Spectroscopy (Solid-State)
  • Matrix Preparation: Grind 2 mg of the desiccated analyte with 200 mg of anhydrous, IR-grade Potassium Bromide (KBr) using an agate mortar, and press into a translucent pellet at 10 tons of pressure.

    • Causality: Solid-state IR (KBr pellet) is preferred over solution-phase IR to prevent solvent absorbance from masking the critical 3000–3500 cm⁻¹ region, where the primary amine N-H stretching and aromatic/aliphatic C-H stretching vibrations occur[4].

  • Background Subtraction: Acquire a background spectrum of a pure KBr pellet immediately prior to sample analysis. This self-validating step ensures that atmospheric moisture and CO₂ are mathematically subtracted from the final spectrum.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).

Protocol C: LC-MS (Electrospray Ionization)
  • Mobile Phase Setup: Utilize a binary gradient of LC-MS grade Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an abundant proton source. Because the pyrazole amine group is basic, it readily accepts a proton in the Electrospray Ionization (ESI+) source, drastically improving the ionization efficiency and yielding a strong [M+H]⁺ molecular ion peak.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent Tune Mix) to calibrate the mass analyzer and validate mass accuracy (< 5 ppm error) prior to sample injection.

  • Analysis: Inject 5 µL of a 1 µg/mL sample solution. Monitor the Total Ion Chromatogram (TIC) for purity assessment and extract the specific m/z 202.13 for the target compound.

References

  • Title: Synthesis of Pyrazole Compounds by Using Sonication Method Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix Source: MDPI URL: [Link]

  • Title: Synthesis, dyeing performance on polyester fiber and antimicrobial studies of some novel pyrazolotriazine and pyrazolyl pyrazolone azo dyes Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Validation of Synthetic Routes for 3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aryl-1H-pyrazol-5-amine motif is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and agrochemicals. However, synthesizing highly substituted derivatives—specifically 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine —presents unique thermodynamic and kinetic challenges. The steric bulk and strong electron-donating nature of the 2,4,5-trimethylphenyl moiety significantly impede standard nucleophilic cyclization pathways.

This guide provides an in-depth, objective comparison of three distinct synthetic methodologies for this target: Traditional Batch Condensation, Optimized Microwave-Assisted Condensation, and Palladium-Catalyzed Cross-Coupling. By analyzing the mechanistic causality behind each route, researchers can select the most robust and scalable protocol for their specific drug development workflows.

Mechanistic Causality: Overcoming Steric Hindrance

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the Knorr-type condensation of β-ketonitriles with hydrazines[1]. The reaction is a two-stage self-validating cascade:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the highly electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The secondary nitrogen attacks the adjacent nitrile carbon. Subsequent tautomerization yields the stable aromatic pyrazole ring[1].

Mechanism Step1 β-Ketonitrile + Hydrazine Step2 Nucleophilic Attack at Carbonyl Step1->Step2 Step3 Hydrazone Intermediate Step2->Step3 Step4 Intramolecular Attack at Nitrile Step3->Step4 Step5 Tautomerization & Aromatization Step4->Step5 Product 5-Aminopyrazole Step5->Product

Mechanistic pathway of β-ketonitrile condensation with hydrazine.

The Steric Bottleneck: In the case of 3-(2,4,5-trimethylphenyl)-3-oxopropanenitrile, the bulky methyl groups at the ortho and meta positions shield the carbonyl carbon. In traditional batch synthesis, this steric clash severely reduces the rate of the initial nucleophilic attack, leading to prolonged reaction times and competitive degradation pathways (such as nitrile hydrolysis). To overcome this, higher activation energy is required, which is where microwave-assisted dielectric heating demonstrates profound superiority[2].

Comparative Analysis of Synthetic Workflows

To objectively validate the optimal synthesis strategy, we compare three distinct routes:

  • Route A (Traditional Batch): Standard reflux condensation of the β-ketonitrile with hydrazine hydrate in ethanol.

  • Route B (Microwave-Assisted): Solvent-free or green-solvent microwave irradiation of the β-ketonitrile and hydrazine[2].

  • Route C (Suzuki Cross-Coupling): Palladium-catalyzed coupling of a protected 3-bromo-1H-pyrazol-5-amine with 2,4,5-trimethylphenylboronic acid[3].

Routes SM1 Ethyl 2,4,5-trimethylbenzoate + Acetonitrile Int1 3-(2,4,5-trimethylphenyl)- 3-oxopropanenitrile SM1->Int1 NaH, THF SM2 3-Bromo-1H-pyrazol-5-amine + Arylboronic acid RouteC Route C: Suzuki Coupling (Pd cat., Base, Heat, 8h) SM2->RouteC Protection Required RouteA Route A: Batch Cyclization (Hydrazine, EtOH, Reflux, 12h) Int1->RouteA RouteB Route B: Microwave Cyclization (Hydrazine, Solvent-free, MW, 15 min) Int1->RouteB Product 3-(2,4,5-trimethylphenyl)- 1H-pyrazol-5-amine RouteA->Product RouteB->Product RouteC->Product Deprotection

Comparative synthetic workflows for 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

Performance Data Comparison

The following table summarizes the experimental validation metrics for each route. Route B clearly outperforms the alternatives in both yield and environmental impact. Route C, while modular, suffers from the necessity of protecting the free amine and pyrazole NH (e.g., with SEM-Cl) to prevent palladium catalyst poisoning and unwanted Buchwald-Hartwig amination[4].

Performance MetricRoute A: Traditional BatchRoute B: Microwave-AssistedRoute C: Suzuki Cross-Coupling
Overall Yield 45–55%85–92% 30–40% (over 3 steps)
Reaction Time 12–24 hours15 minutes 24+ hours (incl. protection)
Crude Purity Moderate (~75%)High (>90%) Low-Moderate (~60%)
E-factor (Waste) High (Solvent heavy)Low (Solvent-free/Green) Very High (Pd, solvents, protecting groups)
Primary Limitation Steric hindrance stalls reactionMW cavity size limits batch scaleExpensive catalysts; complex deprotection

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following step-by-step methodologies are provided for the two primary β-ketonitrile condensation routes. Both protocols assume the successful prior synthesis of the intermediate 3-(2,4,5-trimethylphenyl)-3-oxopropanenitrile (m/z [M+H]+ = 188.1).

Protocol 1: Route B - Optimized Microwave-Assisted Synthesis (Recommended)

This protocol utilizes dielectric heating to rapidly overcome the steric barriers of the 2,4,5-trimethylphenyl group, driving the reaction to completion while suppressing side-product formation[2].

Step 1: Reagent Preparation

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3-(2,4,5-trimethylphenyl)-3-oxopropanenitrile (1.0 mmol, 187.1 mg).

  • Add hydrazine hydrate (64% aqueous solution, 1.5 mmol, 75 µL). Causality note: A slight excess of hydrazine ensures complete conversion of the sterically hindered carbonyl without requiring bulk solvent, adhering to green chemistry principles.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Irradiate the mixture in a dedicated laboratory microwave reactor at 120 °C for 15 minutes. Set the maximum power to 150 W with active cooling enabled to maintain temperature stability.

Step 3: Workup & Self-Validation

  • Allow the vial to cool to room temperature. The product will typically precipitate as a crude solid.

  • Triturate the solid with ice-cold water (5 mL) to remove unreacted hydrazine, filter, and dry under a high vacuum.

  • Analytical Checkpoint: Analyze the crude solid via LC-MS. The complete disappearance of the β-ketonitrile mass (m/z 188.1) and the dominant appearance of the target pyrazole mass (m/z [M+H]+ = 202.1) confirms successful cyclization.

Protocol 2: Route A - Traditional Batch Synthesis (Baseline)

This method is provided for laboratories lacking microwave reactors, though it requires significantly longer reaction times and yields lower purity.

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask, dissolve 3-(2,4,5-trimethylphenyl)-3-oxopropanenitrile (1.0 mmol, 187.1 mg) in absolute ethanol (10 mL).

  • Add glacial acetic acid (0.1 mL) as a catalyst to increase the electrophilicity of the carbonyl carbon.

Step 2: Hydrazine Addition & Reflux

  • Cool the flask to 0 °C. Dropwise, add hydrazine hydrate (1.5 mmol, 75 µL). Causality note: The initial hydrazone formation is exothermic; controlled addition prevents solvent boil-over and minimizes the formation of uncharacterized polymeric byproducts.

  • Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 12 to 18 hours. Monitor progression via TLC (Hexanes:EtOAc 1:1).

Step 3: Isolation

  • Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate.

  • Purify via flash column chromatography to isolate the pure 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

Conclusion

While palladium-catalyzed cross-coupling (Route C) offers theoretical modularity, the necessity for multi-step protection/deprotection sequences makes it highly inefficient for synthesizing 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine. Traditional batch condensation (Route A) is viable but suffers from thermodynamic limitations imposed by the sterically demanding 2,4,5-trimethylphenyl group.

Route B (Microwave-Assisted Condensation) is objectively the superior methodology. By leveraging direct dielectric heating, it provides the necessary activation energy to bypass steric bottlenecks, delivering the target 5-aminopyrazole in >85% yield in just 15 minutes, establishing a highly efficient, self-validating system for drug development professionals.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Source: nih.gov.
  • Microwave assisted synthesis of substituted 3-aryl-1H-pyrazol-5-amine. Source: heteroletters.org.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Source: nih.gov.
  • WO2024158775A1 - Pyridazines as sarm1 inhibitors. Source: google.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.